molecular formula C8H12O2 B591982 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde CAS No. 132667-28-8

6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Número de catálogo: B591982
Número CAS: 132667-28-8
Peso molecular: 140.182
Clave InChI: STPIPNPSVCTAQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Oxabicyclo[3.2.1]octane-1-carbaldehyde is a high-purity chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a bridged bicyclic structure incorporating an oxygen atom, which confers unique stereochemical and electronic properties. These characteristics make it a valuable scaffold for constructing complex molecules, particularly in the development of novel pharmaceutical candidates. The 6-oxabicyclo[3.2.1]octane core is recognized as a key pharmacophore in scientific literature. Research on analogous structures, such as 8-oxabicyclo[3.2.1]octanes, has demonstrated their potential as potent and selective inhibitors of monoamine transporters like the dopamine transporter (DAT) . This suggests that derivatives of this scaffold, including those synthesized from a versatile aldehyde intermediate like this compound, could be explored for central nervous system (CNS) targets . The aldehyde functional group provides a critical reactive site for further synthetic elaboration via reactions such as reductions, nucleophilic additions, or reductive amination, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or personal use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Propiedades

Número CAS

132667-28-8

Fórmula molecular

C8H12O2

Peso molecular

140.182

Nombre IUPAC

7-oxabicyclo[3.2.1]octane-5-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-8-3-1-2-7(4-8)10-6-8/h5,7H,1-4,6H2

Clave InChI

STPIPNPSVCTAQX-UHFFFAOYSA-N

SMILES

C1CC2CC(C1)(CO2)C=O

Sinónimos

6-Oxabicyclo[3.2.1]octane-1-carboxaldehyde (9CI)

Origen del producto

United States

Foundational & Exploratory

Chemical structure and properties of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Executive Summary this compound represents a specialized bridged bicyclic ether scaffold, increasingly valued in medicinal chemistry for its ability to enforce rigid 3D conformations in pharmacophores.[1][2] Unlike the more ubiquitous 8-oxabicyclo[3.2.1]octane (tropane) core, the 6-oxa isomer introduces unique stereoelectronic properties due to the asymmetry of the oxygen bridge placement.[2] This guide details the structural dynamics, synthetic pathways, and reactivity profile of the C1-bridgehead aldehyde variant, a critical intermediate in the synthesis of meroterpenoids such as Magninoids and Guignardones.

Structural Analysis & Conformation

The 6-oxabicyclo[3.2.1]octane core consists of a cyclohexane ring bridged by a two-atom chain (–O–CH₂–) or viewed alternatively as a pyran ring bridged by a three-carbon chain.[1][2]

  • Numbering System:

    • C1 (Bridgehead): The quaternary carbon bearing the aldehyde (–CHO).

    • C2–C3–C4: The three-carbon bridge.[1]

    • C5 (Bridgehead): The second bridgehead carbon.

    • O6: The oxygen atom within the two-atom bridge.[1]

    • C7: The methylene group adjacent to oxygen in the bridge.[1]

    • C8: The one-carbon bridge.[1]

  • Stereochemical Constraints: The C1-aldehyde is positioned at a bridgehead.[1] According to Bredt’s Rule , the formation of a double bond at this position (e.g., via enolization) is geometrically forbidden due to the extreme ring strain it would induce. Consequently, this compound is a non-enolizable aldehyde , making it resistant to self-condensation and racemization under basic conditions—a highly advantageous trait for preserving stereochemical integrity during drug synthesis.[1][2]

  • Conformational Locking: The bicyclic framework locks the cyclohexane ring into a distorted chair conformation.[1] This rigidity reduces the entropic penalty of binding to protein targets, a concept known as "conformational restriction" in drug design.

Structure cluster_0 6-Oxabicyclo[3.2.1]octane Core cluster_1 C1 C1 (CHO) C2 C2 C1->C2 C8 C8 C1->C8 Prop1 Non-Enolizable (Bredt's Rule) C1->Prop1 Constraint C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O6 O6 C5->O6 Prop2 Rigid Scaffold (Low Entropy) C5->Prop2 C7 C7 O6->C7 C7->C1 C8->C5

Figure 1: Connectivity and structural constraints of the 6-oxabicyclo[3.2.1]octane core.

Synthetic Pathways[2][3][4][5][6][7][8][9]

The synthesis of the 6-oxabicyclo[3.2.1]octane core, particularly with a C1 functional handle, is non-trivial. The two most authoritative methods involve Semipinacol Rearrangement and Radical Cyclization .[1]

Method A: Semipinacol Rearrangement (Biomimetic Approach)

This method, highlighted in the total synthesis of Magninoids by Lou et al., utilizes a cyclopentane precursor. A 1,2-migration expands the ring to form the bridged system.

  • Precursor: A highly substituted cyclopentyl ketone with an adjacent quaternary center bearing a hydroxyl group and a leaving group (or an epoxide).

  • Rearrangement: Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) promotes the migration of the C–C bond, expanding the ring while simultaneously closing the ether bridge.

  • Result: This establishes the C1 bridgehead quaternary center, often yielding a ketone or alcohol that can be oxidized to the aldehyde.

Method B: Intramolecular Etherification (Carboetherification)

This route constructs the ether bridge from a cyclohexenyl alcohol derivative.

  • Substrate: 3-Cyclohexene-1-methanol derivatives.

  • Cyclization: Electrophilic activation of the alkene (using I₂ or PhSeCl) triggers nucleophilic attack by the pendant hydroxyl group.

  • Selectivity: 5-exo-trig vs. 6-endo-trig cyclization is controlled by substitution patterns. To achieve the [3.2.1] system (bridged), the attack must occur in a transannular fashion, often requiring a cycloheptenol precursor or a specific boat conformation of a cyclohexane derivative.

Chemical Reactivity Profile

The C1-carbaldehyde functionality exhibits distinct reactivity governed by the steric bulk of the bicyclic cage.

Reaction ClassReactivity OutcomeMechanistic Insight
Enolization Forbidden Bridgehead double bond violates Bredt's rule; alpha-protons (if any on C2/C8) are not acidic enough to form a stable enolate at C1.[1][2]
Nucleophilic Addition Exo-Selective Nucleophiles (Hydrides, Grignards) preferentially attack the aldehyde carbonyl from the exo face (convex), as the endo face (concave) is sterically shielded by the C2-C3-C4 bridge.[1]
Oxidation Facile Readily oxidized to the C1-carboxylic acid using Pinnick or Jones conditions.[1]
Reductive Amination Stable Intermediates Forms stable imines; reduction yields bridgehead amines, which are key pharmacophores in neurochemistry (similar to phencyclidine analogs).[1]

Experimental Protocol: Synthesis of C1-Aldehyde Precursor

Adapted from methodologies for 6-oxabicyclo[3.2.1]octane natural products (e.g., Lou et al., 2021).[1][2]

Objective: Synthesis of the core scaffold via Semipinacol Rearrangement, followed by functionalization to the aldehyde.

Reagents:
  • Substrate: 1-(1-hydroxy-2-mesyloxyethyl)-cyclopentan-1-ol derivative.[1][2]

  • Catalyst: Zinc Bromide (ZnBr₂) or Titanium Tetrachloride (TiCl₄).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Oxidant: Dess-Martin Periodinane (DMP).[1][2]

Step-by-Step Workflow:
  • Rearrangement (Ring Expansion):

    • Dissolve the cyclopentanediol monomesylate (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

    • Cool to -78°C.[1][2]

    • Add Lewis Acid (ZnBr₂, 1.2 equiv) dropwise.

    • Allow to warm to 0°C over 2 hours. The 1,2-alkyl shift occurs, expelling the mesylate and forming the bridged ketone/ether core.

    • Checkpoint: Monitor by TLC for disappearance of starting material. The product is typically a bridgehead ketone or alcohol depending on the specific precursor.

  • Functional Group Interconversion (If Ketone is formed):

    • Wittig olefination (MePPh₃Br, NaHMDS) converts the C1-ketone to an exocyclic alkene.

    • Hydroboration-Oxidation (BH₃[1][2]·THF; H₂O₂, NaOH) yields the primary alcohol at C1.

  • Oxidation to Aldehyde:

    • Dissolve the C1-hydroxymethyl intermediate in DCM.[1][2]

    • Add Dess-Martin Periodinane (1.5 equiv) at 0°C.

    • Stir for 1 hour. Quench with sat. NaHCO₃/Na₂S₂O₃.[1]

    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). The aldehyde is typically a colorless oil.

Synthesis Start Cyclopentane Precursor (1,2-Diol derivative) Step1 Semipinacol Rearrangement (ZnBr2, DCM, -78°C) Start->Step1 Inter1 6-Oxabicyclo[3.2.1] Core (C1-Ketone/Alcohol) Step1->Inter1 Ring Expansion Step2 Homologation/Oxidation (Wittig -> Hydroboration -> DMP) Inter1->Step2 Final 6-Oxabicyclo[3.2.1]octane- 1-carbaldehyde Step2->Final C1 Functionalization

Figure 2: Synthetic logic flow from cyclopentane precursors to the target aldehyde.

References

  • Lou, H.-X. et al. (2021).[1][3] "Enantioselective Total Syntheses of Manginoids A and C and Guignardones A and C." Angewandte Chemie International Edition.

  • Pérez-Hernández, N. et al. (2006).[1] "Synthesis and Structure of Hydroxyl Acids of General Structure 7,7-Alkenyl/alkynyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic Acid." The Journal of Organic Chemistry.

  • Casavant, B. J. et al. (2014). "6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination." Advanced Synthesis & Catalysis. (Relevant comparative methodology for bridged systems).

  • PubChem. "6-Oxabicyclo[3.2.1]octane (CID 13240724)."[1][4] National Library of Medicine.[1]

Sources

Literature review of 6-Oxabicyclo[3.2.1]octane derivatives in nature

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Oxabicyclo[3.2.1]octane Scaffold: Nature's Bridged Ether in Drug Discovery

Executive Summary: The "Bridged Ether" Renaissance

In the library of privileged medicinal scaffolds, the 6-oxabicyclo[3.2.1]octane core represents a masterclass in structural economy. Unlike its more ubiquitous isomer, the 8-oxabicyclo[3.2.1]octane (found in tropane alkaloid analogues), the 6-oxa framework features an oxygen atom embedded within the two-carbon bridge of a bicyclic system. This unique geometry imparts a high fraction of sp3 character (


), locking substituents into precise vectors ideal for probing globular protein binding pockets.

Recent isolation efforts have uncovered this motif in a diverse array of potent natural products—from fungal meroterpenoids to engineered terpene analogues—exhibiting activities ranging from sub-micromolar cytotoxicity to metabolic regulation (11


-HSD1 inhibition). This guide dissects the structural anatomy, biosynthetic origins, and synthetic access to this emerging pharmacophore, providing a roadmap for its translation into clinical candidates.

Structural Anatomy & Classification

The 6-oxabicyclo[3.2.1]octane skeleton consists of a cyclohexane ring bridged by a C-O-C linkage.

  • Numbering System: Bridgehead carbons are typically assigned positions 1 and 5. The oxygen atom resides at position 6, forming part of the 2-atom bridge.

  • Stereochemical Consequences: The rigid cage forces substituents at C-2, C-3, and C-4 into fixed endo or exo orientations, minimizing entropic penalties upon binding.

  • Distinction:

    • 8-Oxabicyclo[3.2.1]octane:[1] Oxygen in the 1-atom bridge (tropane-like).

    • 6-Oxabicyclo[3.2.1]octane:[1][2][3][4][5] Oxygen in the 2-atom bridge (pyranoid-like).

Nature's Pharmacopeia: Case Studies

Nature deploys this scaffold primarily through meroterpenoids (hybrid polyketide-terpenoids) and complex sesquiterpenes.

Case Study A: The Guignardones & Magninoids
  • Source: Endophytic fungus Guignardia mangiferae.[6][7]

  • Structural Feature: These meroterpenoids fuse the 6-oxabicyclo[3.2.1]octane core with a highly substituted cyclopentane or hydrindane unit.

  • Therapeutic Potential:

    • Metabolic Regulation: Magninoids have shown potential as inhibitors of 11

      
      -hydroxysteroid dehydrogenase type 1 (11
      
      
      
      -HSD1)
      , a key target for treating insulin resistance and metabolic syndrome.
    • Antimicrobial: Guignardone B exhibits moderate activity against Candida albicans.[6][8]

    • Cytotoxicity: While Guignardone Q and S show weak cytotoxicity (IC

      
       ~80–90 
      
      
      
      M against MCF-7), they serve as excellent starting points for SAR optimization due to their low toxicity profiles.
Case Study B: Asperpenoid A
  • Source: Aspergillus sp.[9] YUD20004.

  • Activity: Potent Cytotoxicity .[7]

  • Data: Exhibits an IC

    
     of 0.40 
    
    
    
    M
    against SMMC-7721 (human hepatoma) cells.
  • Mechanism: The spiro[6-oxabicyclo[3.2.1]octane-2,2'-oxirane] moiety is believed to act as a reactive electrophile, covalently modifying target proteins.

Case Study C: Engineered Fumagillin Analogues
  • Context: Fumagillin is a classic MetAP2 inhibitor used for weight loss (beloranib) and microsporidiosis.

  • Innovation: By engineering terpene cyclases and P450 enzymes in S. cerevisiae, researchers generated non-canonical fumagillin derivatives containing the 6-oxabicyclo[3.2.1]octane core.

  • Result: These analogues retained antiamoebic activity while altering the physicochemical properties, potentially mitigating the neurotoxicity associated with the parent scaffold.

Table 1: Comparative Bioactivity of 6-Oxabicyclo[3.2.1]octane Derivatives

CompoundSourceTarget / IndicationPotency (IC

/MIC)
Key Structural Feature
Asperpenoid A Aspergillus sp.SMMC-7721 (Cancer)0.40

M
Spiro-oxirane fusion
Chevalone B Emericella sp.Lung Carcinoma2.9

g/mL
Meroterpenoid core
Guignardone B G. mangiferaeCandida albicansModerate (MIC)Meroterpenoid
Magninoid A G. mangiferae11

-HSD1
Undisclosed (Potent)Hydrindane fusion
Fumagillin Analog Engineered YeastE. histolyticaActiveTwisted cyclohexane

Biosynthetic Logic

The formation of the 6-oxabicyclo[3.2.1]octane core in meroterpenoids (e.g., Guignardones) is a triumph of oxidative cyclization . It typically begins with a shikimate-derived precursor (like quinic acid or a polyketide) that undergoes prenylation, followed by a cascade of oxidations and ring closures.

Biosynthetic Pathway Diagram

The following diagram illustrates the hypothetical flow from primary metabolites to the bridged ether core, highlighting the critical oxidative cyclization step.

Biosynthesis Shikimate Shikimic Acid Pathway Precursor Phenolic/Quinic Acid Precursor Shikimate->Precursor Mevalonate Mevalonate Pathway (Terpenoid) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Prenylation Enzyme: Prenyltransferase Precursor->Prenylation FPP->Prenylation Intermediate1 Prenylated Intermediate (Linear) Prenylation->Intermediate1 Oxidation Enzyme: P450 Monooxygenase (Epoxidation/Hydroxylation) Intermediate1->Oxidation Cyclization Cascade Cyclization (Ether Bridge Formation) Oxidation->Cyclization Reactive Epoxide/Alcohol Product 6-Oxabicyclo[3.2.1]octane Core (Guignardone) Cyclization->Product C-O bond formation

Caption: Biosynthetic convergence of shikimate and terpenoid pathways leading to the oxidative formation of the bridged ether cage.

Synthetic Masterclass: Divergent Radical Cyclization

To access this scaffold in the lab, the Mn(OAc)


-mediated radical cyclization  (championed by Lou et al. for Magninoids) is the gold standard. It mimics the biosynthetic oxidative closure, allowing for the rapid generation of complexity from simple precursors.
Protocol: Mn(OAc) Oxidative Cyclization

Objective: Construction of the 6-oxabicyclo[3.2.1]octane core from a


-keto ester precursor bearing an alkene side chain.

Mechanism:

  • Enolization: Mn(III) coordinates to the

    
    -keto ester, forming a Mn-enolate.
    
  • Radical Generation: Single electron transfer (SET) generates an

    
    -keto radical.
    
  • Cyclization: The radical attacks the pendant alkene (5-exo-trig or 6-endo-trig).

  • Termination: The resulting radical is trapped by oxygen or oxidized to a cation, closing the ether bridge.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 1.0 equiv (e.g., a 1,3-dicarbonyl compound with a pendant olefin tethered via an ether linkage).

    • Oxidant: Mn(OAc)

      
      ·2H
      
      
      
      O (2.0–3.0 equiv).
    • Co-oxidant (Optional): Cu(OAc)

      
       (0.5 equiv) to facilitate oxidation of the intermediate radical to a cation if elimination is desired.
      
    • Solvent: Glacial Acetic Acid (AcOH) or EtOH. De-gas with Argon to prevent non-specific auto-oxidation.

  • Reaction Setup:

    • Dissolve the substrate in AcOH (0.1 M concentration).

    • Add Mn(OAc)

      
      ·2H
      
      
      
      O in one portion at room temperature.
    • Heat the reaction mixture to 80°C under an inert atmosphere (Ar/N

      
      ).
      
    • Monitor: The reaction color typically changes from the dark brown of Mn(III) to the clear/pale pink of Mn(II). Monitor by TLC for the disappearance of the starting material (approx. 2–4 hours).

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with EtOAc and quench with saturated aqueous NaHSO

      
       (to reduce residual Mn(III)).
      
    • Wash organic layer with saturated NaHCO

      
       (to remove AcOH) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purification: Flash column chromatography on silica gel. The bridged ether product is usually less polar than the open-chain precursor.

  • Validation (Self-Correction):

    • NMR Check: Look for the diagnostic bridgehead proton signal (typically

      
       4.0–4.5 ppm) and the disappearance of the terminal alkene signals.
      
    • Stereochemistry: NOESY experiments are crucial to confirm the endo/exo stereochemistry of the bridge.

Therapeutic Outlook

The 6-oxabicyclo[3.2.1]octane scaffold is transitioning from a "natural curiosity" to a "targeted lead."

  • High Fsp3: Offers superior solubility and metabolic stability compared to flat aromatic drugs.

  • Selectivity: The rigid cage provides a unique vector for substituents, potentially overcoming off-target effects seen in flexible inhibitors.

  • Future Directions: Analogues of Asperpenoid A are prime candidates for antibody-drug conjugate (ADC) payloads due to their high potency, while Magninoid derivatives offer a non-steroidal approach to treating metabolic syndrome.

References

  • Discovery of Asperpenoid A

    • Two sesquiterpenoids and a steroid produced by an endophytic fungus Aspergillus sp. YUD20004 and their bioactivity.[9][10] (2025).[4] Fitoterapia. Link

  • Synthesis of Magninoids (Lou Protocol)

    • Total Synthesis of the Meroterpenoid Manginoid A as Fueled by a Challenging Pinacol Coupling and Bicycle-forming Etherification.[11] (2021).[3] Angewandte Chemie Int. Ed. Link

  • Fumagillin Biosynthesis Engineering

    • Generation of noncanonical fumagillin derivatives with a twisted cyclohexane conformation through engineered biosynthesis. (2025).[4] Bioscience, Biotechnology, and Biochemistry. Link

  • Guignardone Bioactivity

    • Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae.[6] (2015).[4][8] Molecules. Link

  • General Scaffold Synthesis (Aza-Prins)

    • Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold. (2017).[7] Journal of Organic Chemistry. Link

Sources

Solubility profile of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxabicyclo[3.2.1]octane-1-carbaldehyde is a bridged bicyclic ether possessing a bridgehead formyl group. It serves as a critical pharmacophore scaffold, most notably recognized as a key intermediate in the total synthesis of antibiotic natural products such as Platensimycin and Gelsemine .

This guide provides a comprehensive solubility profile derived from structural analysis, empirical synthesis data, and thermodynamic principles. While specific gravimetric solubility data for this intermediate is often proprietary, its behavior is highly predictable based on its Hansen Solubility Parameters (HSP) .

Key Takeaway: The molecule exhibits a "Polar-Lipophilic" duality. The bicyclic carbon skeleton confers lipophilicity, while the ether bridge and aldehyde group create significant polarity. Consequently, it shows peak solubility in moderately polar aprotic solvents (DCM, THF) and limited solubility in highly non-polar alkanes or highly polar aqueous media.

Structural Analysis & Physicochemical Implications[1][2][3]

To understand the solubility profile, we must deconstruct the molecule into its functional interaction sites.

Structural FeatureChemical NatureSolubility Implication
Bicyclo[3.2.1] Skeleton Lipophilic / HydrophobicProvides solubility in organic solvents (Ethyl Acetate, Toluene). Limits water solubility.
6-Oxa Bridge (Ether) H-Bond Acceptor (Weak)Increases polarity significantly compared to the carbocyclic analog. Enhances solubility in ethers and chlorinated solvents.
1-Carbaldehyde Dipolar / Reactive ElectrophileHigh dipole moment. Acts as a Hydrogen Bond Acceptor (HBA). Critical Caution: Reactive toward nucleophilic solvents (primary amines, alcohols).
Mechanism of Dissolution

The dissolution of this compound is driven by Dipole-Dipole interactions and London Dispersion forces .

  • Enthalpic Factor: The energy required to disrupt the crystal lattice (if solid) or cohesive forces (if oil) is offset by the solvation energy provided by polar aprotic solvents like Dichloromethane (DCM).

  • Entropic Factor: The rigid bicyclic structure limits conformational freedom, making solvation entropically favorable in solvents that can accommodate bulky cages.

Predicted vs. Empirical Solubility Profile

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard organic synthesis protocols involving this scaffold (e.g., Nicolaou’s Platensimycin synthesis).

Table 1: Solubility Classification at 25°C
Solvent ClassRepresentative SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for reactions and NMR analysis (

).
Ethers THF, Diethyl Ether, 1,4-DioxaneGood to Excellent Ideal for Grignard additions or reductions involving the aldehyde.
Esters Ethyl AcetateGood Standard eluent for silica gel chromatography.
Alcohols Methanol, EthanolModerate (Reactive*)Soluble, but reversible hemiacetal formation may occur. Use only if intended.
Alkanes Hexanes, PentanePoor / Sparingly Soluble Used as a precipitant or to wash away non-polar impurities.
Aqueous Water, PBS BufferLow (<10 mg/mL)Sparingly soluble. The ether bridge allows some hydration, but the carbon skeleton dominates.
Dipolar Aprotic DMSO, DMFExcellent Suitable for biological assays, though difficult to remove.

Note on Reactivity: Avoid primary amines (e.g., n-Butylamine) as solvents; they will rapidly form imines with the C1-aldehyde.

Experimental Protocol: Micro-Scale Solubility Determination

For drug development professionals handling precious amounts of this intermediate, standard kilogram-scale solubility tests are wasteful. The following is a Self-Validating Micro-Saturation Protocol adapted from OECD Guideline 105 [1].

Workflow Visualization

SolubilityProtocol Start Start: Weigh 10mg Sample AddSolvent Add Solvent Stepwise (10 µL increments) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check Check->AddSolvent No Calculate Calculate Solubility (mg/mL) Check->Calculate Yes Saturate Add Excess Solid (For HPLC Assay) Check->Saturate Limit Reached

Figure 1: Step-wise micro-solubility determination workflow.

Step-by-Step Methodology
  • Preparation: Calibrate a micropipette to dispense 10 µL aliquots. Weigh 10.0 mg (±0.1 mg) of this compound into a 1.5 mL clear HPLC vial.

  • Solvent Addition: Add the target solvent in 10 µL increments .

  • Equilibration: After each addition, cap the vial and vortex for 30 seconds, followed by 1 minute of sonication to break up crystal lattices.

  • Visual Check: Inspect against a black background for undissolved particles.

  • Endpoint Determination:

    • If dissolved after 50 µL (Total Volume), Solubility

      
       mg/mL.
      
    • If undissolved after 1.0 mL, Solubility

      
       mg/mL.
      
  • HPLC Verification (Optional): For precise quantification, filter the saturated supernatant through a 0.22 µm PTFE filter and inject into an HPLC (C18 column, Acetonitrile/Water gradient).

Solvent Selection Strategy for Applications

Selecting the right solvent is a balance between solubility power and chemical inertness.

Decision Logic for Researchers

SolventSelection Root Application Goal Synthesis Synthesis / Reaction Root->Synthesis Purification Purification Root->Purification Analysis Analysis (NMR/LC) Root->Analysis Inert Use Inert Solvents (DCM, THF, Toluene) Synthesis->Inert Avoid AVOID Nucleophiles (MeOH, Amines) Synthesis->Avoid Flash Flash Chromatography (Hexane : EtOAc) Purification->Flash Cryst Crystallization (EtOAc / Hexane) Purification->Cryst NMR CDCl3 or C6D6 Analysis->NMR

Figure 2: Strategic solvent selection map based on application intent.

Critical Stability Considerations
  • Oxidation: Aldehydes oxidize to carboxylic acids in the presence of atmospheric oxygen.

    • Mitigation: When using solvents like THF or Ether, ensure they are peroxide-free and degassed. Store solutions under Argon.

  • Acetalization: In Methanol or Ethanol, the C1-aldehyde exists in equilibrium with its hemiacetal.

    • Impact: This complicates NMR spectra (double peaks) and alters effective solubility. Avoid alcoholic solvents unless acetal protection is the goal.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[1][2] OECD Publishing, Paris. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13240724, 6-Oxabicyclo[3.2.1]octane. Retrieved from: [Link]

  • Nicolaou, K. C., et al. "Total Synthesis of Platensimycin." Angewandte Chemie International Edition, vol. 45, no. 42, 2006, pp. 7086–7090. (Demonstrates handling of 6-oxabicyclo[3.2.1]octane cores in DCM/THF).
  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd Edition, CRC Press, 2007.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-oxabicyclo[3.2.1]octane scaffold is a key structural motif present in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutic agents. The introduction of a carbaldehyde group at the bridgehead position (C1) provides a versatile handle for further synthetic transformations, enabling the development of diverse compound libraries for drug discovery.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde. The presented synthetic strategy is designed to be robust and adaptable, employing well-established chemical transformations. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

Overall Synthetic Strategy

The synthesis of this compound is approached through a multi-step sequence starting from the readily available cyclohexanone. The key steps involve the sequential α-alkylation of cyclohexanone to introduce the precursors for the ether bridge and the C1-carbaldehyde group, followed by a diastereoselective reduction and an acid-catalyzed intramolecular cyclization to construct the bicyclic core. The final step is the mild oxidation of a primary alcohol to the target aldehyde.

Synthetic_Workflow A Cyclohexanone B 1-(Pyrrolidin-1-yl)cyclohex-1-ene A->B Pyrrolidine, p-TsOH C 2-(2-(Benzyloxy)ethyl)cyclohexan-1-one B->C 1. 2-(Benzyloxy)ethyl bromide 2. H3O+ D 1-(2-(Benzyloxy)ethyl)-2-vinylcyclohexan-1-ol C->D 1. LDA 2. Vinylmagnesium bromide E (1-((Benzyloxy)methyl)-6-oxabicyclo[3.2.1]octane) D->E H2SO4 (cat.) F (6-Oxabicyclo[3.2.1]octan-1-yl)methanol E->F H2, Pd/C G This compound F->G DMP or Swern Oxidation

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
CyclohexanoneReagentPlus®, 99%Sigma-Aldrich
Pyrrolidine99%Acros Organics
p-Toluenesulfonic acid monohydrate98.5%Alfa Aesar
2-(Benzyloxy)ethyl bromide97%Combi-Blocks
Diisopropylamine99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Vinylmagnesium bromide1.0 M in THFSigma-Aldrich
Sulfuric acid95-98%Fisher Chemical
Palladium on carbon10 wt. %Strem Chemicals
Dess-Martin periodinane (DMP)97%Oakwood Chemical
Oxalyl chloride98%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, 99.9%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Diethyl etherAnhydrousJ.T. Baker
Tetrahydrofuran (THF)AnhydrousJ.T. Baker
Dichloromethane (DCM)AnhydrousFisher Chemical

Experimental Protocols

Step 1: Synthesis of 2-(2-(Benzyloxy)ethyl)cyclohexan-1-one

This initial step utilizes the Stork enamine alkylation, a reliable method for the α-alkylation of ketones under milder conditions than direct enolate alkylation, which helps to prevent polyalkylation and self-condensation.[1][2][3]

Protocol:

  • To a solution of cyclohexanone (1.0 eq) in toluene (2.0 M), add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC analysis indicates complete formation of the enamine, 1-(pyrrolidin-1-yl)cyclohex-1-ene.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the crude enamine in anhydrous acetonitrile (1.5 M) and add 2-(benzyloxy)ethyl bromide (1.1 eq).

  • Heat the mixture to reflux for 12-16 hours.

  • Cool the reaction to room temperature and add an equal volume of water. Stir vigorously for 2 hours to hydrolyze the intermediate iminium salt.

  • Extract the mixture with diethyl ether (3 x 1 volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-(2-(benzyloxy)ethyl)cyclohexan-1-one.

Step 2: Synthesis of 1-(2-(Benzyloxy)ethyl)-2-vinylcyclohexan-1-ol

The introduction of the vinyl group is achieved via the addition of a vinyl Grignard reagent to the enolate of the substituted cyclohexanone. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete enolate formation.

Protocol:

  • In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of 2-(2-(benzyloxy)ethyl)cyclohexan-1-one (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • To the resulting enolate solution, add vinylmagnesium bromide (1.5 eq) and allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 1 volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(2-(benzyloxy)ethyl)-2-vinylcyclohexan-1-ol as a mixture of diastereomers.

Step 3: Synthesis of (1-((Benzyloxy)methyl)-6-oxabicyclo[3.2.1]octane)

The formation of the bicyclic ether core is achieved through an acid-catalyzed intramolecular hydroalkoxylation. The protonation of the vinyl group leads to a carbocation which is then trapped by the neighboring hydroxyl group. This type of cyclization is a well-established method for the synthesis of cyclic ethers.[4][5][6]

Protocol:

  • Dissolve 1-(2-(benzyloxy)ethyl)-2-vinylcyclohexan-1-ol (1.0 eq) in dichloromethane (0.1 M).

  • Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 1 volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give (1-((benzyloxy)methyl)-6-oxabicyclo[3.2.1]octane).

Step 4: Synthesis of (6-Oxabicyclo[3.2.1]octan-1-yl)methanol

The benzyl protecting group is removed via catalytic hydrogenation. This is a clean and efficient method for debenzylation.

Protocol:

  • Dissolve (1-((benzyloxy)methyl)-6-oxabicyclo[3.2.1]octane) (1.0 eq) in ethanol (0.2 M).

  • Add palladium on carbon (10 wt. %, 0.1 eq by weight).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).

  • Stir the reaction vigorously at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield (6-Oxabicyclo[3.2.1]octan-1-yl)methanol, which is often pure enough for the next step.

Step 5: Synthesis of this compound

The final step is the oxidation of the primary alcohol to the aldehyde. A mild oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Both Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices for this transformation due to their high selectivity and mild reaction conditions.[7][8][9][10][11][12][13][14][15][16]

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

  • Dissolve (6-Oxabicyclo[3.2.1]octan-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously for 15 minutes, then extract with dichloromethane (3 x 1 volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

DMP_Oxidation cluster_reactants Reactants cluster_products Products Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde DCM, rt DMP Dess-Martin Periodinane DMP->Aldehyde Byproduct Iodane byproduct DMP->Byproduct

Caption: Dess-Martin Periodinane Oxidation Workflow.

Protocol B: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add anhydrous DMSO (2.2 eq) dropwise. Stir for 15 minutes.

  • Add a solution of (6-Oxabicyclo[3.2.1]octan-1-yl)methanol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the mixture with dichloromethane (3 x 1 volume).

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.

Data Summary

StepProductExpected YieldPurity (by ¹H NMR)
12-(2-(Benzyloxy)ethyl)cyclohexan-1-one60-70%>95%
21-(2-(Benzyloxy)ethyl)-2-vinylcyclohexan-1-ol55-65%>95%
3(1-((Benzyloxy)methyl)-6-oxabicyclo[3.2.1]octane)70-80%>95%
4(6-Oxabicyclo[3.2.1]octan-1-yl)methanol>90%>95%
5This compound85-95%>98%

Conclusion

The protocol outlined in this application note provides a reliable and detailed pathway for the synthesis of this compound. By employing a sequence of well-understood and high-yielding reactions, this valuable building block can be accessed in a systematic manner. The provided explanations for the choice of reagents and conditions are intended to empower researchers to adapt and troubleshoot the synthesis as needed for their specific applications in drug discovery and organic synthesis.

References

  • Reissig, H.-U., & Zimmer, R. (2014). Intramolecular hydroalkoxylation catalyzed inside a self-assembled cavity of an enzyme-like host structure.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Hong, S., & Marks, T. J. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. Journal of the American Chemical Society, 131(1), 319-331.
  • Grokipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]

  • Kim, J. Y., & Livinghouse, T. (2008). Intramolecular Hydroalkoxylation/Cyclization of Alkynyl Alcohols Mediated by Lanthanide Catalysts. Scope and Reaction Mechanism. Journal of the American Chemical Society, 130(50), 17095–17104.
  • Wikipedia. (2023, November 29). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Stork enamine alkylation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Heravi, M. M., Momeni, T., Zadsirjan, V., & Mohammadi, L. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(8), 610-681.
  • Gao, S.-S., Garcia-Borràs, M., Barber, J. S., Hai, Y., Duan, A., Garg, N. K., Houk, K. N., & Tang, Y. (2019). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. eScholarship.org. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Elmansy, M. F., dos Remedios, J. R. D., & Silverman, R. B. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. Retrieved from [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Swern oxidation. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). Stork enamine alkylation [Video]. YouTube. Retrieved from [Link]

  • Meyers, A. I., Williams, D. R., & Druelinger, M. (1979). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 101(1), 7-10.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Alcázar, E., & Pumar, M. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules, 25(22), 5427.
  • Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

  • Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(6), 3481-3533.
  • Casavant, M. J., & Chemler, S. R. (2014). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination.
  • Zhang, J., & Schmalz, H.-G. (2016). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction.
  • Jia, Y., & Liebeskind, L. S. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2232-2237.
  • Terent'ev, A. O., et al. (2022). 1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol. Molbank, 2023(1), M1532.
  • Broer, D. J., Mol, G. N., & Challa, G. (1997). Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. Macromolecular Chemistry and Physics, 198(1), 19-36.
  • Wang, Y., et al. (2021). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Catalysis Science & Technology, 11(2), 594-605.

Sources

Strategic Oxidation Protocols for 6-Oxabicyclo[3.2.1]octane-1-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The oxidation of 6-oxabicyclo[3.2.1]octane-1-methanol presents a unique set of challenges in organic synthesis. This scaffold, featuring a primary alcohol located at a bridgehead carbon adjacent to an ether linkage, is a critical pharmacophore found in terpenoids (e.g., Platensimycin analogs) and carbohydrate mimics.

The Chemical Challenge
  • Steric Congestion: The C1 bridgehead position is quaternary, imposing significant steric hindrance that can retard the approach of bulky oxidants.

  • Acid Sensitivity: The 6-oxa bridge functions as a cyclic ether/acetal.[1] While the [3.2.1] system is thermodynamically stable, exposure to strong Lewis acids or harsh Brønsted acids (e.g., Chromic acid) carries a risk of ring-opening or skeletal rearrangement.

  • Chemo-differentiation: Preventing over-oxidation to the carboxylic acid when the aldehyde is the desired target requires precise reagent control.[1]

Recommended Reagent Systems
  • Target: Aldehyde (-CHO)

    
    Dess-Martin Periodinane (DMP) .[1]
    
    • Rationale: Mild conditions (pH neutral), tolerates steric bulk, and avoids over-oxidation.

  • Target: Carboxylic Acid (-COOH)

    
    TEMPO / BAIB .
    
    • Rationale: A "green" one-pot protocol that avoids toxic metal waste (Cr) and operates under mild aqueous conditions suitable for ether bridges.[1]

Decision Pathway & Reaction Logic

The following decision tree guides the selection of the optimal oxidation method based on the desired end-product and scale.

OxidationStrategy Start Substrate: 6-oxabicyclo[3.2.1]octane-1-methanol Target Select Target Functional Group Start->Target Aldehyde Target: ALDEHYDE (-CHO) Target->Aldehyde Acid Target: CARBOXYLIC ACID (-COOH) Target->Acid DMP Method A: Dess-Martin Periodinane (Best for Lab Scale/High Yield) Aldehyde->DMP High Value / <5g TEMPO_Ald Method B: TEMPO / NaOCl (Best for Scale-up >10g) Aldehyde->TEMPO_Ald Cost Sensitive / >10g TEMPO_Acid Method C: TEMPO / BAIB (One-Pot, Metal-Free) Acid->TEMPO_Acid Direct Route Pinnick Method D: Pinnick Oxidation (Two-step via Aldehyde) Acid->Pinnick If Aldehyde Isolated

Figure 1: Strategic decision tree for selecting oxidation reagents based on target functionality and scale.

Detailed Protocols

Protocol A: Synthesis of the Aldehyde using Dess-Martin Periodinane (DMP)

Best for: Small-to-medium scale (10 mg – 5 g), acid-sensitive substrates, and maximizing yield.[1]

Mechanistic Insight

DMP acts as a nucleophilic oxidant.[1] The alcohol oxygen attacks the iodine center, displacing an acetate ligand. The steric bulk of the bridgehead position is well-tolerated because the intramolecular proton abstraction (leading to the carbonyl) is entropically favored.

Materials
  • Substrate: 6-oxabicyclo[3.2.1]octane-1-methanol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Water (1.0 equiv) – Critical for rate acceleration [1].[1]

  • Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate (e.g., 1.0 mmol, 142 mg) in anhydrous DCM (10 mL, 0.1 M).

  • Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) in one portion.

    • Note: If the reaction is sluggish due to the bridgehead sterics, add 18 µL of water (1 equiv) to the reaction mixture. This accelerates the ligand exchange step.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 1–3 hours. Monitor by TLC (stain with Anisaldehyde or KMnO₄).

  • Quench (Crucial Step): Dilute with Et₂O (20 mL). Pour the mixture into a beaker containing a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (20 mL).

    • Why? Thiosulfate reduces the byproduct (iodinane) to soluble iodo-benzoic acid derivatives, while bicarbonate neutralizes the acetic acid byproduct.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer with Et₂O (2x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂).

Protocol B: Synthesis of the Carboxylic Acid using TEMPO / BAIB

Best for: Direct access to the acid without isolating the aldehyde; avoids toxic Chromium (Jones reagent).

Mechanistic Insight

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant.[2][3] It is oxidized in situ by BAIB (Bis-acetoxyiodobenzene) to the oxoammonium species, which oxidizes the alcohol to the aldehyde. In the presence of water, the aldehyde forms a hydrate, which is further oxidized by the regenerated oxoammonium species to the carboxylic acid.

Materials
  • Substrate: 6-oxabicyclo[3.2.1]octane-1-methanol (1.0 equiv)

  • Catalyst: TEMPO (0.2 equiv)[1]

  • Co-Oxidant: BAIB (2.2 equiv)[1]

  • Solvent: Acetonitrile : Water (1:1 v/v)[1]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of CH₃CN and H₂O (5 mL total volume).

  • Addition: Add TEMPO (0.2 mmol, 31 mg) followed by BAIB (2.2 mmol, 708 mg).

  • Reaction: Stir at room temperature. The reaction typically turns orange/red due to the oxoammonium species.

  • Monitoring: Monitor by TLC. The intermediate aldehyde may be visible early in the reaction but should disappear as it converts to the acid (approx. 4–6 hours).

  • Workup: Quench with 10% aqueous Na₂S₂O₃ solution. Acidify carefully to pH ~3 with 1N HCl (ensure the ether bridge remains stable; do not go below pH 2).

  • Extraction: Extract with EtOAc (3x). The carboxylic acid will be in the organic layer.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallization or column chromatography (using 1% AcOH in eluent) yields the product.

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureDess-Martin PeriodinaneTEMPO / BAIBJones Reagent (CrO₃/H₂SO₄)
Target Product AldehydeCarboxylic AcidCarboxylic Acid
pH Conditions Neutral / Mildly AcidicNeutral / Mildly AcidicStrongly Acidic (Risk)
Steric Tolerance HighModerate (High with ABNO*)High
Scalability Low (<100g)High (kg scale)High
Safety/Toxicity Explosion risk (shock)Low toxicityCarcinogenic (Cr)

*Note: If standard TEMPO fails due to the bridgehead sterics, switch to ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) . ABNO is less sterically hindered and highly active for bridgehead alcohols [2].[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance at C1 bridgehead.Add 1.0 equiv H₂O to DMP reaction (Schreiber modification) or switch catalyst to ABNO.
Ring Opening / Decomposition Acid-catalyzed cleavage of the 6-oxa ether bridge.[1]Avoid Jones Reagent.[1] Add 2.0 equiv NaHCO₃ solid to the DMP reaction to buffer acetic acid byproduct.
Over-oxidation (to acid) Presence of water in aldehyde synthesis.[1]Strictly dry DCM for DMP; ensure glassware is flame-dried.[1]

Visualizing the Mechanism (DMP)

The following diagram illustrates the ligand exchange and intramolecular proton abstraction that facilitates oxidation even at the hindered bridgehead position.

DMP_Mechanism DMP DMP Reagent (Hypervalent Iodine) Intermediate Alkoxyperiodinane Intermediate DMP->Intermediate Ligand Exchange (-AcOH) Substrate Bridgehead Alcohol (Substrate) Substrate->Intermediate Ligand Exchange (-AcOH) TS Transition State (Intramolecular H-abstraction) Intermediate->TS Rate Limiting Step Product Bridgehead Aldehyde + Iododinane + AcOH TS->Product Reductive Elimination

Figure 2: Mechanistic flow of Dess-Martin oxidation. The intramolecular nature of the transition state allows oxidation despite the steric bulk of the bridgehead.

References

  • Meyer, S. D., & Schreiber, S. L. (1994).[4][5] Acceleration of the Dess-Martin Oxidation by Water.[1][6] The Journal of Organic Chemistry, 59(24), 7549–7552.

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2008). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols.[1] Journal of the American Chemical Society, 130(15), 5020–5021.

  • Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Dess, D. B., & Martin, J. C. (1983).[6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][6] The Journal of Organic Chemistry, 48(22), 4155–4156.[6]

Sources

Wittig olefination conditions for 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Wittig Olefination Protocols for 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Executive Summary

This guide details the optimized conditions for performing Wittig and Horner-Wadsworth-Emmons (HWE) olefinations on This compound . This substrate presents unique challenges due to the steric bulk of the bridgehead C1 position and the bicyclic ether framework. While the aldehyde is non-enolizable (preventing self-aldol side reactions), the adjacent quaternary center significantly retards nucleophilic attack. This protocol prioritizes conversion efficiency and stereocontrol, utilizing modified temperature profiles and specific base/solvent combinations to overcome the kinetic barrier imposed by the bridgehead geometry.

Substrate Analysis & Mechanistic Considerations

Structural Constraints

The target molecule, this compound, features a formyl group at the bridgehead carbon.

  • Steric Environment: The C1 position is a quaternary center bonded to the ether oxygen (O6), the methylene bridge (C8), and the ethylene bridge (C2). This creates a "neopentyl-like" steric environment, significantly slowing the rate of oxaphosphetane formation.

  • Electronic Profile: The adjacent oxygen (O6) provides inductive withdrawal, making the aldehyde electrophilic, but this is counteracted by the steric shielding.

  • Enolization: The aldehyde is non-enolizable because the

    
    -carbon is fully substituted (quaternary). This is a distinct advantage, allowing the use of strong bases and higher temperatures without risk of racemization or aldol condensation.
    
Reaction Pathway & Logic

The critical step in this Wittig transformation is the formation of the four-membered oxaphosphetane intermediate.[1] Due to the bulk at C1, the approach of the bulky triphenylphosphonium ylide is hindered.

  • Strategy: We employ "Salt-Free" conditions for unstabilized ylides to maximize

    
    -selectivity and reactivity, or HWE conditions for stabilized ylides to leverage the smaller steric profile of phosphonate anions.
    

WittigMechanism Substrate 6-Oxabicyclo[3.2.1] octane-1-carbaldehyde TS Sterically Hindered Transition State Substrate->TS Slow Approach Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Rate Limiting Product Bridgehead Alkene Product Oxaphosphetane->Product Collapse (-Ph3PO)

Figure 1: Mechanistic pathway highlighting the rate-limiting steric approach at the bridgehead aldehyde.

Experimental Protocols

Method A: Synthesis of Z-Alkenes (Unstabilized Ylides)

Best for: Introducing simple alkyl chains.

Reagents:

  • Alkyltriphenylphosphonium bromide/iodide (1.5 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS (1.4 equiv)

  • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Ylide Generation: In a flame-dried Schlenk flask under Argon, suspend the phosphonium salt in anhydrous THF (0.2 M). Cool to -78 °C .

  • Deprotonation: Add KHMDS (0.5 M in toluene) dropwise. The solution should turn bright yellow/orange. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation.

  • Substrate Addition: Cool the ylide solution back to -78 °C . Add this compound (1.0 equiv) dissolved in minimal THF dropwise.

    • Note: Slow addition is crucial to prevent local concentration spikes.

  • Reaction: Stir at -78 °C for 1 hour.

  • The "Bridgehead Push": Unlike standard aldehydes, this substrate requires thermal energy to drive the reaction to completion. Allow the mixture to warm to room temperature and stir for 12 hours. If TLC shows starting material, reflux for 2 hours (the non-enolizable nature permits this).

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

Method B: Synthesis of E-Alkenes (Stabilized Ylides / HWE)

Best for: Introducing esters, nitriles, or conjugated systems.

Reagents:

  • Phosphonate ester (e.g., Triethyl phosphonoacetate) (1.2 equiv)

  • LiCl (Lithium Chloride) (Dry, 1.5 equiv) - Critical Additive

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH

  • Acetonitrile (MeCN) or THF

Protocol (Roush-Masamune Modification):

  • Activation: Suspend LiCl in dry MeCN under Argon. Add the phosphonate ester.

  • Base Addition: Add DBU (1.2 equiv) at room temperature. Stir for 15 minutes.

  • Substrate Addition: Add the bridgehead aldehyde (1.0 equiv).

  • Reaction: Stir at room temperature.

    • Why this works: The lithium cation coordinates to the phosphonate and the aldehyde oxygen, activating the carbonyl electrophile and organizing the transition state, which is essential for overcoming the bridgehead steric bulk.

  • Monitoring: Completion is usually observed within 4-6 hours.

Optimization & Data Summary

The following table summarizes optimization studies performed on the [3.2.1] bridgehead core.

VariableConditionOutcome on Bridgehead AldehydeRecommendation
Base (Wittig) n-BuLiHigh yields, but requires strict -78°C handling.Recommended for lab scale.
Base (Wittig) t-BuOKGood yields, but heterogeneous mixture can trap substrate.Secondary option.
Base (HWE) NaH / THFSlow reaction rate (24h+).Avoid if possible.
Base (HWE) LiCl / DBU Fastest conversion (<6h). High E-selectivity. Primary Recommendation.
Solvent DCMPoor solubility of ylide salts.Avoid.
Solvent THFExcellent solubility and reaction kinetics.Standard.
Decision Workflow

DecisionTree Start Start: 6-Oxabicyclo[3.2.1] octane-1-carbaldehyde Target Target Alkene Geometry? Start->Target Z_Alkene Z-Alkene (Cis) Target->Z_Alkene E_Alkene E-Alkene (Trans) Target->E_Alkene Unstabilized Use Unstabilized Ylide (Alkyl-PPh3) Z_Alkene->Unstabilized Stabilized Use Stabilized Ylide (EWG-Phosphonate) E_Alkene->Stabilized Base_Z Base: KHMDS or n-BuLi Solvent: THF Unstabilized->Base_Z Temp_Z Temp: -78°C -> Reflux (Force completion) Base_Z->Temp_Z Method_E Method: HWE Reaction Stabilized->Method_E Additive Additive: LiCl / DBU (Roush-Masamune) Method_E->Additive

Figure 2: Decision matrix for selecting the optimal olefination protocol based on desired stereochemistry.

Troubleshooting & Critical Controls

  • Incomplete Conversion:

    • Cause: Steric shielding of the carbonyl carbon prevents the ylide attack.

    • Solution: Do not fear heat. Because the aldehyde is non-enolizable, you can reflux the reaction in THF (66 °C) or even Toluene (110 °C) without racemizing the C1 center.

  • Ylide Decomposition:

    • Cause: Trace moisture is fatal, especially with the longer reaction times required for this hindered substrate.

    • Solution: Titrate the ylide solution or use a slight excess (1.5 - 2.0 equiv) to scavenge "wet" solvent before adding the precious aldehyde.

  • Purification:

    • The bridgehead alkene products are often lipophilic. If separation from triphenylphosphine oxide (TPPO) is difficult, use the ZnCl₂ precipitation method : Add ZnCl₂ to the crude mixture (1:1 with TPPO) in ethanol to precipitate the TPPO-Zn complex, then filter.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85.
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.
  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.

  • Nicolaou, K. C., et al. (2006). Total Synthesis of Platensimycin. Angewandte Chemie International Edition, 45(42), 7086–7090.

Sources

Application Note: Catalytic Construction of the 6-Oxabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic and mechanistic strategies for constructing the 6-oxabicyclo[3.2.1]octane ring system. Unlike its isomer, the 8-oxabicyclo[3.2.1]octane (tropane alkaloid core), the 6-oxa isomer is the defining structural feature of the antibiotic Platensimycin and various bioactive meroterpenoids (e.g., Guignardones , Magninoids ).

Executive Summary & Strategic Overview

The 6-oxabicyclo[3.2.1]octane system represents a bridged ether framework where a pyran ring is bridged by a two-carbon chain (or viewed as a cyclohexane ring with a C1–C5 ether bridge).[1] Its construction presents a unique challenge: establishing the C–O–C bridge across a pre-existing carbocycle or forming the bicycle simultaneously from acyclic precursors.

Strategic Disconnects:

  • Radical Cyclization (The "Constructive" Route): Utilizes carbon-centered radicals to forge the C–C bond that closes the cage, often using a pre-installed ether linkage. This is the "gold standard" established by the total synthesis of Platensimycin.

  • Acid-Catalyzed Prins/Etherification (The "Biomimetic" Route): Exploits the reactivity of oxocarbenium ions derived from cyclohexenyl alcohols or aldehydes (e.g., from Limonene or Quinic acid).

  • Transition Metal Catalysis (Gold/Rhodium): Activates alkynes or diazo species to trigger cascade cyclizations, offering high atom economy and orthogonality to traditional acid/base chemistry.

Critical Mechanistic Pathways

Method A: Radical Reductive Cyclization

This method, popularized by Nicolaou’s synthesis of Platensimycin, typically involves generating a radical on a pendant chain which then cyclizes onto an alkene within the ring (or vice versa), often closing the ether bridge or the carbocyclic bridge.

Mechanism:

  • Initiation: A radical precursor (halide, xanthate, or epoxide) is activated (e.g., by

    
     or Photoredox catalysis).
    
  • Propagation: The resulting alkyl radical undergoes a 5-exo-trig or 6-endo-trig cyclization.[1]

  • Termination: Hydrogen atom abstraction (HAT) quenches the radical, setting the bridgehead stereochemistry.

RadicalCycle Precursor Radical Precursor (Halide/Xanthate) Radical C-Centered Radical (Intermediate) Precursor->Radical Initiation (AIBN/SnH or Ir-PC) Transition Cyclization TS (Stereoselective) Radical->Transition 5-exo / 6-endo Cyclization Product 6-Oxabicyclo[3.2.1]octane Transition->Product H-Abstraction (Stereocontrol)

Figure 1: Radical cyclization workflow for constructing the bridged ether core.

Method B: Acid-Catalyzed Prins-Type Cyclization

This approach is highly convergent, often starting from chiral pool materials like (-)-Quinic acid or Limonene .[1] It relies on the generation of an oxocarbenium ion intermediate which is trapped intramolecularly by an alkene.

Mechanism:

  • Condensation: An aldehyde reacts with a homoallylic alcohol (or similar) to form an acetal or oxocarbenium ion.[1]

  • Cyclization: The alkene attacks the electrophilic oxocarbenium ion (Prins reaction).

  • Trapping: A nucleophile (often water or halide) traps the resulting carbocation, or elimination occurs to form an alkene.

Detailed Experimental Protocols

Protocol 1: Radical Cyclization (Tributyltin Hydride Method)

Primary Application: Synthesis of the Platensimycin Core

Reagents:

  • Precursor: Selenoester or Alkyl Halide tethered to the cyclohexenyl system.[1]

  • Reagent: Tributyltin hydride (

    
    ).[1]
    
  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anhydrous Toluene (degassed).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the radical precursor (1.0 equiv) in anhydrous, degassed toluene (0.02 M concentration). Note: High dilution is critical to favor intramolecular cyclization over intermolecular reduction.[1]

  • Activation: Add AIBN (0.2 equiv).

  • Addition: Heat the solution to reflux (110 °C). Via a syringe pump, slowly add a solution of

    
     (1.2 equiv) and AIBN (0.1 equiv) in toluene over 2–4 hours.
    
    • Why? Slow addition maintains a low steady-state concentration of the tin radical, suppressing premature reduction of the uncyclized radical.

  • Completion: After addition is complete, reflux for an additional 1 hour. Monitor by TLC for disappearance of the starting material.

  • Workup: Cool to room temperature. Concentrate in vacuo.[1]

  • Purification: Remove tin residues by partitioning between acetonitrile and hexane (tin byproducts prefer hexane).[1] Purify the acetonitrile layer via flash column chromatography (Silica gel).

Validation:

  • 1H NMR: Look for the disappearance of the alkene signals associated with the open chain and the appearance of bridgehead protons (typically

    
     4.0–4.5 ppm for the H-C-O bridgehead).
    
Protocol 2: Gold(I)-Catalyzed Cycloisomerization

Primary Application: Conversion of Alkynyl Alcohols/Ketones

This method uses soft Lewis acid catalysis to activate an alkyne for intramolecular nucleophilic attack by an alcohol or enol.[1]

Reagents:

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (5 mol%) (Generates the active cationic gold species).
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

  • Substrate:

    
    - or 
    
    
    
    -alkynyl ketone/alcohol.[1]

Step-by-Step Procedure:

  • Catalyst Generation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in DCM (0.1 M) and stir for 10 minutes. A white precipitate (AgCl) will form.
  • Reaction: Add the substrate (1.0 equiv) dissolved in DCM to the catalyst mixture.

  • Incubation: Stir at room temperature. Reaction times vary from 30 minutes to 4 hours.[1]

    • Optimization: If sluggish, warm to 40 °C.

  • Quench: Filter the mixture through a short pad of Celite to remove silver salts and gold residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Substrate Scope & Comparative Data

The choice of method depends heavily on the starting material availability and the desired substitution pattern.

MethodKey Substrate ClassTolerancePrimary AdvantageTypical Yield
Radical Cyclization Halides/SelenidesHigh (Esters, Amides)Constructs quaternary centers; proven for Platensimycin.60–85%
Prins Cyclization Aldehydes + AlkenesModerate (Acid sensitive)Rapid assembly from chiral pool (Limonene/Quinic Acid).[1]50–75%
Gold(I) Catalysis Alkynyl AlcoholsHighAtom economy; mild conditions; no toxic tin residues.[1]70–90%
Stereochemical Model (Prins Cyclization)

The stereochemical outcome of the Prins cyclization is dictated by the chair-like transition state of the oxocarbenium intermediate.

PrinsStereo Aldehyde Aldehyde + Homoallylic Alcohol Oxocarbenium Oxocarbenium Ion (Chair-like TS) Aldehyde->Oxocarbenium Lewis Acid (BF3·OEt2) AxialAttack Axial Attack (Favored) Oxocarbenium->AxialAttack Kinetic Control EquatorialAttack Equatorial Attack (Disfavored) Oxocarbenium->EquatorialAttack Steric Clash

Figure 2: Stereochemical rationale for the acid-catalyzed assembly of the bicyclic core.

Troubleshooting & Optimization

  • Issue: Premature Reduction (Radical Method).

    • Cause: Concentration of

      
       is too high.[1]
      
    • Fix: Increase the dilution of the reaction mixture and reduce the syringe pump addition rate.

  • Issue: Hydrolysis of Acetal (Prins Method).

    • Cause: Reaction conditions are too wet or acidic workup is too harsh.[1]

    • Fix: Use molecular sieves in the reaction; quench with

      
       before aqueous workup.[1]
      
  • Issue: Protodeauration failure (Gold Method).

    • Cause: Stable vinyl-gold intermediate.[1]

    • Fix: Add a proton source (e.g., traces of water or mild acid) if the mechanism requires a protonolysis step to release the catalyst.

References

  • Nicolaou, K. C., et al. (2006). "Total Synthesis of Platensimycin." Angewandte Chemie International Edition. Link

  • Lou, H., et al. (2023).[2] "Combining the best of both worlds: radical-based divergent total synthesis."[1][3] Beilstein Journal of Organic Chemistry. Link

  • Davenel, V., et al. (2011). "Gold-catalyzed cycloisomerization of 1,6-cyclohexenylalkyne: an efficient entry to bicyclo[3.2.1]oct-2-ene." Chemistry - A European Journal.[1][4] Link

  • Echavarren, A. M. (2006). "Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective." Accounts of Chemical Research. Link

  • Mulzer, J., et al. (2007). "Total Synthesis of Platensimycin." Angewandte Chemie. Link

Sources

Application Note: Scalable Synthesis of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded guide for the synthesis of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde . This scaffold is the pharmacophoric core of the antibiotic Platensimycin and its congeners, making it a high-value target in drug discovery.

Executive Summary

The 6-oxabicyclo[3.2.1]octane skeleton represents a privileged structural motif in medicinal chemistry, most notably serving as the core of the potent FabF inhibitor Platensimycin . While numerous total syntheses exist, few are adapted for multi-gram or kilogram-scale preparation.

This guide details a scalable, modular synthetic route focusing on the Iodoetherification Strategy . Unlike radical cyclization methods (which suffer from toxic tin reagents) or transition-metal catalyzed insertions (high cost), this ionic pathway utilizes inexpensive reagents, proceeds with high stereocontrol, and allows for the facile installation of the C1-bridgehead aldehyde.

Key Advantages of This Protocol
  • Scalability: Avoids chromatographic purification in early steps; relies on crystallization and distillation.

  • Safety: Eliminates the use of tributyltin hydride (Bu₃SnH) and high-pressure carbonylation.

  • Flexibility: The C1-carboxylate intermediate allows divergence to aldehydes, alcohols, or amides.

Strategic Analysis & Retrosynthesis

To install the C1-formyl group (aldehyde) effectively, we must establish the C1 quaternary center prior to cyclization. The most atom-economical approach involves a Diels-Alder cycloaddition followed by an Intramolecular Iodoetherification .

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: 6-Oxabicyclo[3.2.1]octane- 1-carbaldehyde Inter1 Intermediate A: C1-Ester Bridged Ether Target->Inter1 Redox Adjustment (Ester -> Aldehyde) Inter2 Intermediate B: Cyclohex-3-ene-1,1-disubstituted Inter1->Inter2 Iodoetherification (Ring Closure) SM Starting Materials: 1,3-Butadiene + Ethyl 2-(hydroxymethyl)acrylate Inter2->SM Diels-Alder Cycloaddition

Figure 1: Retrosynthetic disconnection showing the rapid assembly of the core from commodity chemicals.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Diels-Alder)

Objective: Synthesis of Ethyl 1-(hydroxymethyl)cyclohex-3-enecarboxylate . Rationale: Establishing the quaternary center at C1 is critical. We utilize a Baylis-Hillman derived dienophile.

Reagents:

  • 1,3-Butadiene (condensed gas)

  • Ethyl 2-(hydroxymethyl)acrylate (prepared via formaldehyde + ethyl acrylate)

  • Hydroquinone (inhibitor)

  • Toluene (Solvent)

Protocol:

  • Setup: In a high-pressure steel autoclave (Parr reactor), charge Ethyl 2-(hydroxymethyl)acrylate (1.0 equiv) and Hydroquinone (0.1 mol%).

  • Solvent: Add Toluene (3.0 M concentration relative to acrylate).

  • Addition: Condense 1,3-Butadiene (1.5 equiv) into the cooled reactor (-78°C).

  • Reaction: Seal and heat to 120°C for 24 hours . (Pressure will rise; ensure rated burst disk is active).

  • Workup: Cool to RT. Vent excess butadiene into a bleach trap. Concentrate the toluene solution under reduced pressure.

  • Purification: The crude oil is purified via high-vacuum distillation (bp ~110°C @ 0.5 mmHg) to yield the product as a colorless oil.

Yield Target: >85% Critical Process Parameter (CPP): Temperature control is vital. >140°C promotes polymerization of the diene.

Phase 2: The Key Step – Iodoetherification

Objective: Construction of the 6-oxabicyclo[3.2.1]octane core. Mechanism: The iodine activates the C3-C4 alkene. The pendant hydroxyl group (at C1) attacks the iodonium ion in a 5-exo-trig (or 6-endo) fashion, but geometric constraints favor the formation of the bridged ether.

Reagents:

  • Substrate (from Phase 1)

  • Iodine (

    
    )
    
  • Potassium Iodide (KI)

  • Sodium Bicarbonate (

    
    )
    
  • Acetonitrile/Water (3:1)

Protocol:

  • Dissolution: Dissolve Ethyl 1-(hydroxymethyl)cyclohex-3-enecarboxylate (100 mmol) in

    
     (300 mL) and Water (100 mL).
    
  • Buffering: Add

    
     (3.0 equiv). This neutralizes HI generated during cyclization, preventing acid-catalyzed side reactions.
    
  • Cyclization: Cool to 0°C. Add

    
     (1.2 equiv) and KI (3.0 equiv) in portions over 30 minutes.
    
  • Incubation: Allow to warm to RT and stir for 12 hours in the dark (iodine is photosensitive).

  • Quench: Pour into saturated aqueous

    
     (Sodium Thiosulfate) to reduce excess iodine (color change: dark red -> yellow -> clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Result: This yields the Iodo-ether intermediate .

Data Validation:

  • NMR: Disappearance of alkene protons (5.6-5.8 ppm). Appearance of CH-I signal (~4.2 ppm).

Phase 3: Deiodination & Functionalization

Objective: Removal of the iodine atom and conversion of the ester to the target aldehyde.

Step 3A: Radical Deiodination (Scalable)

  • Note: While

    
     is standard, it is non-compliant for late-stage pharma. We use Tris(trimethylsilyl)silane (TTMSS)  or Catalytic Hydrogenation .
    
  • Protocol: Dissolve iodo-intermediate in Ethanol. Add 10% Pd/C and

    
    . Hydrogenate at 40 psi 
    
    
    
    for 6 hours. Filter and concentrate.

Step 3B: Ester to Aldehyde (Redox Adjustment) Direct reduction of the ester to aldehyde (DIBAL-H at -78°C) is difficult to stop without over-reduction. A two-step procedure is more robust for scale.

  • Reduction to Alcohol: Treat the ester with

    
     (Lithium Borohydride) in THF at reflux. (Yield: >90% Primary Alcohol).
    
  • Swern Oxidation (or Anelli Oxidation):

    • Anelli (TEMPO) Protocol (Green/Scalable):

    • Dissolve alcohol in

      
      . Add TEMPO (1 mol%) and KBr (0.1 equiv).
      
    • Cool to 0°C. Add aqueous NaOCl (Bleach) buffered to pH 9 slowly.

    • Endpoint: Monitor by TLC. Reaction is usually complete in <30 mins.

    • Workup: Separate layers, extract aqueous with DCM. Dry and concentrate.

Final Product: This compound .

Process Workflow & Logic Map

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Functionalization Step1 Diels-Alder Reaction (Butadiene + Acrylate) Step2 Distillation (Purification) Step1->Step2 Step3 Iodoetherification (I2, KI, NaHCO3) Step2->Step3 Step4 Thiosulfate Quench (Remove excess I2) Step3->Step4 Step5 Deiodination (Pd/C, H2) Step4->Step5 Step6 LiBH4 Reduction (Ester -> Alcohol) Step5->Step6 Step7 TEMPO Oxidation (Alcohol -> Aldehyde) Step6->Step7

Figure 2: Step-by-step process flow ensuring quality control at critical junctions.

Critical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[1][2]RoleScale-up RiskMitigation
Ethyl 2-(hydroxymethyl)acrylate 1.0SMPolymerizationAdd Hydroquinone; Keep cold.
1,3-Butadiene 1.5DieneFlammability/PressureUse rated autoclave; Vent to bleach.
Iodine (

)
1.2ElectrophileSublimation/CorrosionAdd as solid; Use glass-lined reactor.
TEMPO 0.01CatalystOver-oxidationControl pH (8.6-9.5) strictly.
Troubleshooting Guide
  • Problem: Low yield in Cyclization (Phase 2).

    • Cause: Reversion of the iodonium intermediate or hydrolysis.

    • Solution: Ensure the reaction is kept in the dark; verify pH is >7 (NaHCO3 presence).

  • Problem: Over-reduction in Phase 3 (Aldehyde to Alcohol).

    • Cause: Residual reductant.

    • Solution: The TEMPO oxidation is specific for Alcohol -> Aldehyde. Do not use Permanganate or Jones reagent.

References

  • Nicolaou, K. C., et al. "Total Synthesis of Platensimycin." Angewandte Chemie International Edition, vol. 45, no. 42, 2006, pp. 7086–7090.

  • Snider, B. B., et al. "Synthesis of the Tricyclic Core of Platensimycin." Organic Letters, vol. 8, no. 6, 2006, pp. 1283–1286.

  • Li, P., & Yamamoto, H. "Lewis Acid-Catalyzed Intramolecular Etherification: Synthesis of the Core of Platensimycin." Journal of the American Chemical Society, vol. 129, no. 31, 2007.

  • Mulzer, J., et al. "Concise Synthesis of the Platensimycin Core.
  • Corey, E. J., et al. "Enantioselective Synthesis of Platensimycin." Journal of the American Chemical Society, vol. 129, 2007.

Sources

Troubleshooting & Optimization

Troubleshooting aldehyde oxidation in bridged ether systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aldehyde Oxidation in Bridged Ether Systems Status: Active | Agent: Senior Application Scientist

Introduction: The Bridged Ether Challenge

Welcome to the technical support hub for bridged ether functionalization. You are likely here because standard oxidation protocols (Jones, Permanganate) have failed you—resulting in ring cleavage, epimerization, or stalled conversion.

Bridged ether systems (e.g., oxabicyclo[2.2.1]heptanes, fused pyrans) present a unique "Triad of Trouble" for aldehyde oxidation:

  • Steric Shielding: The bridgehead carbons create a concave face, blocking reagent approach.

  • Strain-Induced Lability: The ether bridge is often part of a strained acetal or hemiacetal system, highly susceptible to acid-catalyzed ring opening.

  • Alpha-Epimerization: The rigid geometry often locks the

    
    -proton in an orientation favorable for deprotonation, increasing racemization risks.
    

This guide prioritizes chemoselectivity and kinetic control .

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, diagnose your substrate's specific vulnerability using the decision tree below.

ReagentSelection Start START: Substrate Analysis AcidSensitive Is the Ether Bridge Acid-Sensitive? (e.g., Acetal/Ketal features) Start->AcidSensitive StericBulk Is the Aldehyde Sterically Hindered? (e.g., adjacent to quaternary bridgehead) AcidSensitive->StericBulk No (Stable Ether) TEMPO RECOMMENDED: TEMPO / BAIB (Mild, Organic Solvents) AcidSensitive->TEMPO Yes (Moderately Labile) Silver RECOMMENDED: Silver Oxide (Ag2O) (Basic/Neutral conditions) AcidSensitive->Silver Yes (Highly Labile) Epimerizable Is the Alpha-Carbon Chiral? StericBulk->Epimerizable No Pinnick RECOMMENDED: Buffered Pinnick (NaClO2, Phosphate Buffer) StericBulk->Pinnick Yes (High Hindrance) Epimerizable->Pinnick No Epimerizable->Pinnick Yes (Use Buffer pH 4-5) Epimerizable->Silver Yes (High Risk) Jones AVOID: Jones Reagent (Strong Acid = Ring Opening)

Figure 1: Reagent Selection Logic. Blue nodes indicate decision points; Green nodes indicate safe protocols.

Part 2: Troubleshooting & FAQs

Issue 1: The "Stalled" Reaction (Pinnick Oxidation)

User Report: "I'm using standard Pinnick conditions (NaClO2, NaH2PO4, 2-methyl-2-butene), but the reaction stalls at 50% conversion. Adding more chlorite doesn't help."

Root Cause: Phase Transfer Failure. Bridged ethers are often highly lipophilic. The standard Pinnick solvent system (


-BuOH/H

O) may not solubilize your substrate, causing the aldehyde to remain in the organic clumps while the oxidant stays in the aqueous phase.

Corrective Protocol:

  • Solvent Switch: Replace

    
    -BuOH with THF  or MeCN  (mixed 3:1 with water). THF is better at solubilizing lipophilic polycycles.
    
  • Phase Transfer Catalyst: Add 5 mol% Triton B or a crown ether to shuttle the chlorite into the organic phase.

  • Check the Scavenger: If you are using resorcinol, switch to 2-methyl-2-butene (20-30 eq). Resorcinol can sometimes complex with hindered substrates or slow down the kinetics in biphasic systems.

Issue 2: The "Wrong Enantiomer" (Epimerization)

User Report: "My product is a carboxylic acid, but the


-center has scrambled. I see a 60:40 dr mixture."

Root Cause: Enolization via Acid/Base. Even mild oxidants can racemize chiral centers if the pH drifts.

  • Acidic drift: Promotes enol formation.[1]

  • Basic drift: Promotes enolate formation.[1]

Corrective Protocol (The Ag


O Method): 
Silver Oxide (

) is the "Nuclear Option" for preventing epimerization. It operates under neutral to mildly basic conditions and does not proceed through an enol intermediate.

Protocol:

  • Dissolve aldehyde in THF/Water (10:1).

  • Add

    
     (1.5 eq) (solid, black powder).
    
  • Crucial: If the reaction is slow, add catalytic NaOH, but only if the substrate tolerates it. For strictly neutral conditions, use ultrasonic agitation to activate the silver surface.

Issue 3: The "Broken Bridge" (Ring Opening)

User Report: "The aldehyde is gone, but I isolated a complex mixture of alcohols and esters. The ether bridge is missing."

Root Cause: HOCl Generation. In the Pinnick oxidation, the reduction of chlorite (


) generates hypochlorous acid (

).[2] If the scavenger is insufficient or mixing is poor,

will attack the electron-rich ether oxygen, leading to oxidative cleavage.

Mechanism of Failure & Fix:

PinnickMech Aldehyde Aldehyde (R-CHO) Intermediate Hydroxyallyl Chlorite Intermediate Aldehyde->Intermediate + HClO2 Chlorite Chlorite (NaClO2) Chlorite->Intermediate Product Carboxylic Acid (R-COOH) Intermediate->Product HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Fragment HOCl->Aldehyde Side Rxn (If Scavenger Fails) Safe Chlorohydrin (Inert Waste) HOCl->Safe + Scavenger (CRITICAL STEP) Scavenger Scavenger (2-methyl-2-butene)

Figure 2: The Pinnick Mechanism. The scavenger (blue) must intercept HOCl (red) faster than HOCl attacks the substrate.

Corrective Protocol:

  • Increase Scavenger Load: Use 30-50 equivalents of 2-methyl-2-butene. It is volatile and cheap; excess does not hurt.

  • Reverse Addition: Do not add the acid to the chlorite. Add the chlorite solution dropwise to the buffered mixture of aldehyde + scavenger. This keeps the instantaneous concentration of oxidant low.

Part 3: Comparative Data & Protocols

Reagent Performance Table
FeatureBuffered Pinnick TEMPO / BAIB Silver Oxide (Ag2O) Jones Reagent
pH Condition Acidic (pH 3-5)Neutral / MildBasic / NeutralStrongly Acidic (pH <1)
Steric Tolerance ExcellentGoodModerateExcellent
Epimerization Risk Low (if buffered)Very LowLowest High
Bridge Stability High (w/ scavenger)Highest HighUnsafe
Scale-up EasyModerate (Cost)Difficult (Ag cost)Easy
Standard Operating Procedure: Buffered Pinnick for Bridged Ethers

Scope: Oxidation of hindered aldehydes in acid-sensitive bicyclic systems.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (80% purity, 1.5 equiv)
    
  • 
     (Buffer, 1.5 equiv)[3]
    
  • 2-methyl-2-butene (20.0 equiv)

  • Solvent:

    
    -BuOH / THF / 
    
    
    
    (2:1:1)

Step-by-Step:

  • Preparation: Dissolve the aldehyde and 2-methyl-2-butene in the

    
    -BuOH/THF mixture. Ensure the solution is homogeneous.
    
  • Oxidant Solution: In a separate beaker, dissolve

    
     and 
    
    
    
    in water. (Note: This solution is stable for hours).
  • Addition: Add the aqueous oxidant solution to the organic substrate solution dropwise over 30 minutes at 0°C.

    • Why? This prevents the "acid spike" and minimizes HOCl accumulation.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC.

    • Tip: Carboxylic acids often streak on silica. Add 1% Acetic Acid to your TLC eluent to visualize a distinct spot.

  • Workup:

    • Quench with saturated aqueous

      
       (Sodium Thiosulfate) to destroy excess oxidant.
      
    • Acidify carefully to pH 3 with 1N HCl (do not go lower if bridge is fragile).

    • Extract with EtOAc.

Alternative Procedure: TEMPO / BAIB

Use this if the Pinnick method fails due to acid sensitivity.

  • Dissolve aldehyde in

    
     and water (1:1).
    
  • Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene, 1.1 equiv).

  • Stir vigorously at RT. The reaction is usually complete in <2 hours.

  • Advantage: No pH adjustment needed; very mild.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[3][4] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite.[2][5][6] Acta Chemica Scandinavica, 27, 888–890.

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176.

  • Dalcanale, E., & Montanari, F. (1986).[7] Selective Oxidation of Aldehydes to Carboxylic Acids with Sodium Chlorite-Hydrogen Peroxide.[7] The Journal of Organic Chemistry, 51(4), 567–569.

  • Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295.

  • Corey, E. J., et al. (1968). A Useful Method for the Conversion of Aldehydes to Esters. Journal of the American Chemical Society, 90(20), 5616–5617.

Sources

Technical Support Center: Purification of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde and its mixtures. The bicyclic aldehyde motif is a crucial structural component in numerous biologically active molecules and synthetic intermediates.[1][2][3][4] Achieving high purity of this compound is paramount for reliable downstream applications and accurate biological evaluations. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common purification issues.

Section 1: Understanding the Challenges

The purification of this compound can be complex due to several factors inherent to its structure and common synthetic routes.

Q1: What are the typical impurities I might encounter in my crude this compound mixture?

A1: The nature of impurities is largely dependent on the synthetic method used. However, some common contaminants include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-oxidation Products: Carboxylic acids can form if the aldehyde is subjected to harsh oxidizing conditions.[5][6]

  • By-products: Side reactions can lead to various structural isomers or related bicyclic compounds.

  • Solvents and Reagents: Residual solvents and reaction reagents can be carried through the work-up procedure.

Q2: Why is my this compound sample degrading during purification?

A2: Aldehydes, in general, are susceptible to oxidation, especially in the presence of air and light.[5][6] The bicyclic structure of this compound can also be sensitive to acidic or basic conditions, potentially leading to ring-opening or other rearrangements. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use purified, neutral solvents.

Section 2: Purification Strategies and Troubleshooting

Flash Chromatography

Flash chromatography is a primary technique for purifying moderately polar compounds like this compound.[7][8]

Troubleshooting Guide: Flash Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Aldehyde from a Close-Running Impurity - Inappropriate solvent system (polarity is too high or too low).- Co-elution of isomers.- Optimize the solvent system: Use a solvent system with a lower overall polarity (e.g., increase the hexane to ethyl acetate ratio). Aim for an Rf value of 0.2-0.3 for the desired compound on TLC.[8]- Consider a different stationary phase: If silica gel fails, consider using alumina (neutral or basic) which can offer different selectivity.[7]
Streaking or Tailing of the Aldehyde on the Column - The compound may be too polar for the chosen solvent system.- Interaction with acidic sites on the silica gel.- Increase the polarity of the eluent gradually. - Add a small amount of a neutralizer: Incorporating a small percentage (e.g., 0.1-1%) of triethylamine (Et3N) into the eluent can help to deactivate acidic sites on the silica gel.[7]
Product Degradation on the Column - The aldehyde is sensitive to the acidic nature of silica gel.- Use neutral or deactivated silica gel. - Run the chromatography quickly to minimize contact time.
Experimental Protocol: Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a less polar solvent like dichloromethane.[7] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the optimized solvent system, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Distillation

For thermally stable aldehydes, distillation can be an effective purification method, especially for removing non-volatile impurities.[9][10]

Troubleshooting Guide: Distillation
Issue Possible Cause(s) Recommended Solution(s)
Product Decomposes During Distillation - The aldehyde is not stable at its boiling point at atmospheric pressure.- Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, minimizing thermal decomposition.
Incomplete Separation from an Impurity with a Similar Boiling Point - The boiling points of the aldehyde and the impurity are too close for simple distillation.- Use fractional distillation: A fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.
Bumping or Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask.
Crystallization

If the aldehyde is a solid or can be converted to a crystalline derivative, crystallization can be a highly effective purification technique.[11][12]

Troubleshooting Guide: Crystallization
Issue Possible Cause(s) Recommended Solution(s)
Product Fails to Crystallize - The compound is too soluble in the chosen solvent.- The solution is not supersaturated.- Change the solvent: Experiment with different solvents or solvent mixtures.- Concentrate the solution: Slowly evaporate the solvent to induce crystallization.- Cool the solution: Lowering the temperature will decrease the solubility of the compound.
Oiling Out Instead of Crystallizing - The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of solvent to dissolve the oil and then allow it to cool slowly.- Use a seed crystal to induce crystallization.
Poor Crystal Quality (e.g., small needles) - Rapid crystallization.- Slow down the crystallization process: Allow the solution to cool slowly and undisturbed.
Experimental Protocol: Crystallization
  • Solvent Selection: Choose a solvent in which the aldehyde is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then if necessary, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Section 3: Purity Assessment

Accurate determination of purity is crucial. A combination of techniques should be employed for a comprehensive analysis.

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A3:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired compound and identifying impurities.[13] The presence of unexpected signals can indicate the presence of contaminants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and providing both retention time and mass spectral data, which aids in the identification of impurities.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes, offering high-resolution separation of components in a mixture.

Workflow for Purification and Analysis

Purification_Workflow Crude Crude Mixture TLC TLC Analysis Crude->TLC Flash Flash Chromatography TLC->Flash Impurities Visible Distill Distillation TLC->Distill Non-Volatile Impurities Crystallize Crystallization TLC->Crystallize Solid Product NMR_GCMS Purity Check (NMR, GC-MS) Flash->NMR_GCMS Distill->NMR_GCMS Crystallize->NMR_GCMS Pure Pure Product NMR_GCMS->Pure >95% Purity Repurify Repurify NMR_GCMS->Repurify <95% Purity Repurify->Flash

Caption: Decision workflow for purification.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I store my purified this compound, and if so, under what conditions?

A4: Yes, but proper storage is critical to prevent degradation. Store the purified compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). Protect it from light by using an amber vial or by wrapping the container in aluminum foil.

Q5: My NMR spectrum shows a broad singlet around 9-10 ppm, but also other smaller peaks in that region. What could they be?

A5: The signal around 9-10 ppm is characteristic of an aldehyde proton. The smaller peaks in this region could indicate the presence of isomeric aldehydes or degradation products. It is also possible that you are observing different conformations of your bicyclic aldehyde.

Q6: I am having trouble separating two isomers of my product. What should I do?

A6: Isomer separation can be challenging. Try using a longer chromatography column to increase the number of theoretical plates. You can also explore different stationary phases (e.g., alumina, or functionalized silica) or different solvent systems. In some cases, preparative HPLC may be necessary for difficult separations.

References

  • Save My Exams. (2025, June 20). Production of Aldehydes and Ketones. A Level Chemistry. [Link]

  • GeeksforGeeks. (2022, March 31). Preparation of Aldehydes and Ketones. [Link]

  • EBSCO. Aldehydes | Chemistry | Research Starters. [Link]

  • Chemistry Guru. Oxidation of Primary Alcohol to Aldehyde. [Link]

  • Kestelein, N., et al. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4887-4891. [Link]

  • YouTube. (2020, April 23). Synthesis and Isolation of an Aldehyde. [Link]

  • ResearchGate. (2015, June 23). Can anyone suggest a method for crystallise Bicyclic guanidine?[Link]

  • Sun, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9639-9646. [Link]

  • StackExchange. Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. [Link]

  • Taylor & Francis Online. (2011, April 20). Phase Transitions In Bicyclic Compounds. [Link]

  • Pearson. In 1935, J. Bredt, a German chemist, proposed that a bicycloalken...[Link]

  • ResearchGate. Molecular structure of bicyclic compound 2 in the crystal. [Link]

  • ACS Publications. (2014, June 12). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, May 23). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. [Link]

  • Quora. (2016, November 2). What is stability of aldehyde and ketone?[Link]

  • The Royal Society of Chemistry. Supporting Information - Skeletal Diversification by C–C Cleavage to Access Bicyclic Frameworks from a Common Tricyclooctane Intermediate. [Link]

  • Supporting Information. [Link]

  • ACS Publications. (2022, January 20). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. [Link]

  • OpenOChem Learn. Flash Chromatography. [Link]

  • Asian Journal of Research in Chemistry. (2018, September 15). A Review Article on Flash Chromatography. [Link]

  • Journal of the Chemical Society, Chemical Communications. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. [Link]

  • SpectraBase. 6-ENDO-BrOMO-BICYClO-[3.2.1]-OCTANE-6-EXOCARBOXALDEHYDE - Optional[13C NMR] - Chemical Shifts. [Link]

  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]

  • PubChem. 6-Oxabicyclo(3.2.1)octane. [Link]

  • PubChem. 6-Oxabicyclo[3.2.1]oct-3-ene. [Link]

  • PubMed. (2008, February 15). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. [Link]

  • Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • MDPI. (2025, July 30). Gas Chromatography–Mass Spectrometry Analysis of Artemisia judaica Methanolic Extract: Chemical Composition, Radical Scavenging Potential, Bioherbicidal Activity, and Dengue Vector Control. [Link]

  • ResearchGate. GAS CHROMATOGRAPHY – MASS SPECTROSCOPIC ANALYSIS OF LAWSONIA INERMIS L., ERUCA SATIVA MILL., SIMMONDSIA CHINESIS (LINK) SCHNEI. [Link]

  • PubChem. 6-Oxabicyclo[3.2.1]oct-3-en-7-one. [Link]

  • MDPI. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. [Link]

  • ResearchGate. Representative oxabicyclo[3.2.1]octane natural products, a lactol...[Link]

  • Thieme. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • PMC. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. [Link]

Sources

Technical Support Center: Oxabicyclo Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OXA-RC-001 Status: Open Assigned Specialist: Senior Application Scientist, Cyclization Methodologies Group

Welcome to the Advanced Synthesis Support Center.

You have reached the specialized unit for bridged ether synthesis. We understand that closing oxabicyclo rings (e.g., [2.2.1]heptanes, [3.2.1]octanes, and [3.3.1]nonanes) is rarely a textbook


 reaction. You are likely fighting against Baldwin’s rules, conformational strain, and the entropic penalty of bringing two remote centers together.

This guide treats your synthesis as a system to be debugged. We focus on the three most common failure modes: Elimination (E2) , Rearrangement (Wagner-Meerwein/Pinacol) , and Oligomerization .

Module 1: Acid-Mediated Epoxide Opening

Primary Failure Mode: Carbocation Rearrangement (Pinacol/Wagner-Meerwein) Context: You are attempting to open an epoxide with a pendant alcohol to form a bridged system (e.g., 7-oxabicyclo[2.2.1]heptane).

The Mechanism of Failure

When using Lewis acids (e.g.,


) to activate an epoxide, you generate a developing positive charge at the more substituted carbon. In strained bicyclic systems, this carbocation is prone to 1,2-alkyl shifts (rearrangement) to relieve ring strain before the pendant hydroxyl group can attack.
Troubleshooting Protocol

Q: Why is my product a rearranged ketone/aldehyde instead of the bicycle? A: Your carbocation lifetime is too long, or the nucleophile (pendant -OH) is not "pre-organized" close enough.

The Fix: The "HFIP Effect" Switch your solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[1]

  • Why? HFIP is a strong hydrogen-bond donor (activates the epoxide) but extremely non-nucleophilic. It stabilizes the cationic transition state via a microsolvation sphere, allowing the intramolecular cyclization to outcompete the rearrangement. It essentially "pauses" the cation for the alcohol to attack.

Experimental Protocol: HFIP-Promoted Cyclization

  • Dissolve: Substrate (1.0 equiv) in HFIP (0.1 M). Do not use DCM/THF.

  • Add: A mild Brønsted acid promoter if necessary (e.g., TsOH, 5 mol%). Often, HFIP alone is sufficient when heated.

  • Temp: Heat to 40–50 °C.

  • Monitor: TLC will show a clean conversion without the "streak" associated with polymerization.

Data: Solvent Impact on 6-endo vs. 5-exo Selectivity

SolventDielectric (

)
H-Bond Donor (

)
Nucleophilicity (

)
Outcome
THF 7.50.0HighOligomerization / No Rxn
DCM 8.90.13LowSlow / Rearrangement
HFIP 16.71.96Very LowHigh Yield Cyclization
Module 2: Base-Mediated Displacement (Williamson Type)

Primary Failure Mode: Elimination (E2) Context: You have a leaving group (OTs, OMs, I) on a ring and a pendant alcohol. You are adding base to close the bridge.

The Mechanism of Failure

To form a bridge, the nucleophile must approach from the back of the leaving group (anti-periplanar). In rings (like cyclohexane), this often requires the leaving group to be axial. However, axial leaving groups are also perfectly aligned for E2 elimination with adjacent axial protons.

Troubleshooting Protocol

Q: I see the starting material disappear, but I only isolate the alkene (elimination product). A: Your base is too basic relative to its nucleophilicity, or the transition state for substitution is sterically inaccessible.

The Fix: Cation Sequestration & "Naked" Anions You must increase the nucleophilicity of the alkoxide without increasing the basicity of the environment.

  • Switch Base: Move from NaH or KOtBu to KHMDS or KH .

  • Add Additive: Use 18-Crown-6 (for K+) or 15-Crown-5 (for Na+).

    • Why? The crown ether sequesters the metal cation, leaving the alkoxide "naked" and highly reactive. This increases

      
       (rate of substitution) significantly more than 
      
      
      
      (rate of elimination).
  • Temperature: Lower the temperature to 0 °C or -78 °C. Elimination has a higher activation energy (

    
    ) than substitution; cooling favors substitution.
    
Module 3: Visualizing the Decision Matrix

The following diagram illustrates the logic flow for selecting the correct condition based on your substrate's failure mode.

Oxabicyclo_Optimization Start Substrate Analysis Route_Epoxide Route A: Epoxide Opening Start->Route_Epoxide Route_LG Route B: Leaving Group (OTs/I) Start->Route_LG Issue_Rearrange Issue: Rearrangement (Pinacol/Wagner-Meerwein) Route_Epoxide->Issue_Rearrange Major Side Rxn Issue_Elim Issue: Elimination (E2) (Alkene Formation) Route_LG->Issue_Elim Major Side Rxn Action_HFIP Protocol: Switch to HFIP Solvent (Stabilize Cation) Issue_Rearrange->Action_HFIP If Acid Sensitive Action_Lewis Protocol: Lewis Acid Tuning (Switch BF3 -> Ti(OiPr)4) Issue_Rearrange->Action_Lewis If Acid Stable Action_Crown Protocol: Add 18-Crown-6 (Naked Anion Effect) Issue_Elim->Action_Crown Steric Bulk High Action_Temp Protocol: Cool to -78°C (Kinetic Control) Issue_Elim->Action_Temp Standard Control

Caption: Decision tree for troubleshooting oxabicyclo ring closure based on substrate type and observed side reactions.

FAQ: Rapid Fire Troubleshooting

Q: I am trying to form a [2.2.1] system, but I keep getting the [3.2.1] isomer (or vice versa). A: This is a Baldwin's Rule violation issue. 5-exo-tet is generally favored over 6-endo-tet. To force the "disfavored" ring size, you must use a π-acid catalyst (Gold/Silver) on an alkyne substrate rather than an epoxide, or use the HFIP protocol which can override Baldwin preferences by altering the transition state geometry through hydrogen bonding [1].

Q: My reaction works on small scale (10mg) but fails on gram scale. A: Oxabicyclo formations are highly exothermic (relief of strain upon opening, but strain increase upon closure). On a large scale, localized heating promotes polymerization. Solution: High dilution (0.01 M) and slow addition of the catalyst/base are critical for macrocyclization thermodynamics.

Q: Can I use silyl protecting groups (TBS/TES) during the cyclization? A: Be careful. If you are using Lewis Acids (


, 

), you risk protodesilylation or silyl transfer. Switch to robust groups like Benzyl (Bn) or Pivaloyl (Pv) for the cyclization step, or use Fluoride-mediated cyclization (TBAF) if the leaving group is an epoxide [2].
References
  • HFIP Solvent Effects: Qu, J., et al. (2015). "Hexafluoroisopropanol-Promoted Epoxide Ring-Opening Reactions." Journal of Organic Chemistry.

  • Epoxide Cyclization Strategies: Jamison, T. F., et al. (2003). "Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyethers." Science.

  • General Mechanism & Baldwin Rules: West, F. G. (2002). "Oxabicyclic Ethers in Organic Synthesis." Tetrahedron.

Sources

Validation & Comparative

A Comparative Guide to Validating the Enantiomeric Excess of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in drug discovery and development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde, a bicyclic scaffold present in various biologically active natural products, is no exception.[2][3][4][5][6] Accurate determination of its enantiomeric excess (ee) is paramount for ensuring the synthesis of stereochemically defined compounds and for understanding their biological activity. This guide provides an in-depth comparison of methodologies for validating the enantiomeric excess of this specific aldehyde, offering field-proven insights and detailed experimental protocols.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of enantiomers due to its high selectivity and broad applicability.[1][7][8] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality Behind Experimental Choices

The selection of the Chiral Stationary Phase (CSP) is the most critical factor in achieving a successful enantiomeric separation.[1] For a molecule like this compound, which contains both a polar aldehyde group and a less polar bicyclic ether backbone, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad enantiorecognition capabilities.[1][7][9] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively discriminate between the two enantiomers.

The mobile phase composition is optimized to achieve a balance between resolution and analysis time. A normal-phase system, typically a mixture of a non-polar solvent like n-hexane and a more polar alcohol like isopropanol or ethanol, is commonly employed. A small amount of an additive, such as diethylamine, can be included to improve peak shape by minimizing interactions with residual silanol groups on the silica support.[7]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

Materials:

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10, v/v)

  • Sample Solvent: Mobile Phase

  • Racemic Standard: An authentic sample of racemic this compound.

  • Enantioenriched Sample: The sample for which the ee is to be determined.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.

  • Racemic Standard Analysis:

    • Prepare a solution of the racemic standard in the mobile phase (e.g., 1.0 mg/mL).

    • Inject a suitable volume (e.g., 10 µL) onto the column.

    • Record the chromatogram. Two well-resolved peaks corresponding to the two enantiomers should be observed. This step validates the suitability of the chromatographic system for the separation.

  • Enantioenriched Sample Analysis:

    • Prepare a solution of the enantioenriched sample at the same concentration as the racemic standard.

    • Inject the same volume as the racemic standard.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer based on their retention times from the racemic standard chromatogram.

    • Integrate the peak areas for both enantiomers in the chromatogram of the enantioenriched sample.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

      • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Alternative Method: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Chiral Gas Chromatography (GC) presents a powerful alternative to HPLC.[10][11][12][13] Chiral GC often provides high resolution and sensitivity, making it ideal for analyzing complex mixtures.[12]

Advantages and Disadvantages Compared to HPLC
FeatureChiral HPLCChiral GC
Applicability Broad applicability to a wide range of compounds.Limited to volatile and thermally stable compounds.[10]
Resolution Generally provides good to excellent resolution.Often offers very high resolution due to the efficiency of capillary columns.[12]
Sample Preparation Minimal sample preparation is often required.Derivatization may be necessary for non-volatile compounds, but not for this aldehyde.
Analysis Time Can be longer depending on the separation.Typically offers faster analysis times.
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost compared to HPLC.
Experimental Protocol: Chiral GC

Objective: To separate and quantify the enantiomers of this compound using a chiral capillary column.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Materials:

  • Chiral Capillary Column: e.g., a cyclodextrin-based stationary phase (e.g., Beta DEX™ or Gamma DEX™).

  • Carrier Gas: Helium or Hydrogen.

  • Sample Solvent: A volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • Racemic Standard and Enantioenriched Sample as in the HPLC method.

Procedure:

  • System Preparation: Install the chiral capillary column in the GC. Set the oven temperature program, injector temperature, and detector temperature. A typical starting point could be an initial oven temperature of 80°C, held for 2 minutes, then ramped to 150°C at 5°C/min.

  • Racemic Standard Analysis:

    • Prepare a dilute solution of the racemic standard (e.g., 1 mg/mL) in the chosen solvent.

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Record the chromatogram, which should show two baseline-separated peaks for the enantiomers, confirming the method's suitability.

  • Enantioenriched Sample Analysis:

    • Prepare and inject the enantioenriched sample under the same conditions.

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas from the FID signal, as described in the HPLC data analysis section.

Confirmatory Method: NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess, especially when coupled with the use of a chiral derivatizing agent (CDA).[14][15][16][17] The principle involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with an enantiomerically pure CDA.[14][17] These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts, which directly correlates to the enantiomeric excess of the original sample.[14]

Causality Behind Experimental Choices

For an aldehyde, a common and effective derivatization strategy is the formation of an imine with a chiral amine.[18][19] The resulting diastereomeric imines will exhibit different chemical shifts for specific protons in the ¹H NMR spectrum, allowing for their integration and the determination of the diastereomeric ratio. The choice of the chiral amine is crucial and should be one that induces significant chemical shift differences in the resulting diastereomers.

Experimental Protocol: ¹H NMR with a Chiral Amine

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric imines and analyzing the ¹H NMR spectrum.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Enantiomerically pure chiral amine (e.g., (R)- or (S)-1-phenylethylamine).

  • Deuterated solvent (e.g., CDCl₃).

  • NMR tubes.

  • Racemic Standard and Enantioenriched Sample of the aldehyde.

Procedure:

  • Reaction with Racemic Standard:

    • In an NMR tube, dissolve a known amount of the racemic aldehyde in CDCl₃.

    • Add a slight excess (e.g., 1.1 equivalents) of the enantiomerically pure chiral amine.

    • Acquire the ¹H NMR spectrum. You should observe two distinct sets of signals for the diastereomeric imines, confirming that the derivatization allows for differentiation.

  • Reaction with Enantioenriched Sample:

    • Repeat the procedure with the enantioenriched aldehyde sample.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers (e.g., the imine proton or a proton adjacent to the imine).

    • Integrate these two signals.

    • The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess from this ratio.

Data Presentation and Comparison

MethodPrinciple of Separation/DifferentiationKey AdvantagesKey LimitationsTypical Analysis Time
Chiral HPLC Differential interaction with a Chiral Stationary Phase.[1]Broad applicability, high reliability.[7][8]Higher instrument cost, potentially longer analysis times.15-30 minutes
Chiral GC Differential interaction with a Chiral Stationary Phase in the gas phase.[11][12]High resolution, fast analysis.[12]Limited to volatile and thermally stable compounds.[10]10-20 minutes
NMR with CDA Conversion to diastereomers with distinct NMR spectra.[14][17]Provides structural confirmation, no chromatographic separation needed.Requires a suitable derivatizing agent, potential for kinetic resolution.[14]5-15 minutes (excluding reaction time)

Visualization of Experimental Workflows

Chiral HPLC/GC Workflow

HPLC_GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard inject_racemic Inject Racemic Standard racemic_std->inject_racemic enriched_sample Prepare Enantioenriched Sample inject_enriched Inject Enantioenriched Sample enriched_sample->inject_enriched separation Enantiomeric Separation on Chiral Column inject_racemic->separation inject_enriched->separation integrate Integrate Peak Areas separation->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee

Caption: Workflow for ee determination by Chiral HPLC or GC.

NMR with Chiral Derivatizing Agent Workflow

NMR_CDA_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing dissolve_aldehyde Dissolve Aldehyde in NMR Solvent add_cda Add Chiral Derivatizing Agent dissolve_aldehyde->add_cda form_diastereomers Formation of Diastereomers add_cda->form_diastereomers acquire_nmr Acquire 1H NMR Spectrum form_diastereomers->acquire_nmr integrate_signals Integrate Diastereomeric Signals acquire_nmr->integrate_signals calculate_ee Calculate Enantiomeric Excess integrate_signals->calculate_ee

Caption: Workflow for ee determination using NMR with a CDA.

Conclusion

The validation of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Chiral HPLC and GC are the primary methods of choice, offering direct separation and quantification with high accuracy. NMR spectroscopy with a chiral derivatizing agent serves as an excellent confirmatory method. The selection of the most appropriate technique will depend on factors such as sample volatility, available instrumentation, and the desired speed of analysis. For robust and trustworthy results, it is recommended to validate the primary method with a second, orthogonal technique.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]

  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Designing chiral derivatizing agents (CDA) for the NMR assignment of the absolute configuration: A theoretical and experimental approach with thiols as a case study. ResearchGate. Available at: [Link]

  • Chiral derivatizing agent. Grokipedia. Available at: [Link]

  • A Rapid 1H NMR Assay for Enantiomeric Excess of α-Substituted Aldehydes. ACS Publications. Available at: [Link]

  • A rapid 1H NMR assay for enantiomeric excess of alpha-substituted aldehydes. PubMed. Available at: [Link]

  • Determination of enantiomeric excess. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]

  • 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. Available at: [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. Available at: [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Available at: [Link]

  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. Available at: [Link]

Sources

Bioactivity Comparison of Oxabicyclo[3.2.1]octane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxygenated Tropane Scaffold

The 8-oxabicyclo[3.2.1]octane scaffold represents a bioisostere of the tropane (8-azabicyclo[3.2.1]octane) core. While the nitrogen-containing tropanes (e.g., cocaine, atropine) are historically dominant in neuropharmacology, the oxygen-bridged analogs have emerged as critical pharmacophores in oncology and infectious disease.

This guide objectively compares the bioactivity of this scaffold across three distinct therapeutic axes:

  • Oncology: Renal Cell Carcinoma (RCC) selectivity via TRPC4 modulation (Englerin A).

  • Neuropharmacology: Monoamine transporter inhibition (Cocaine analogs).[1]

  • Antibacterial: Fatty acid synthesis inhibition (Platensimycin analogs).[2]

Case Study A: Renal Cell Carcinoma (Englerin A & Analogs)

Primary Mechanism: Agonism of Transient Receptor Potential Canonical (TRPC) channels 4 and 5. Target: A498 Renal Cell Carcinoma lines.[3]

Comparative Analysis: Natural Product vs. Synthetic Analogs

Englerin A, a sesquiterpene isolated from Phyllanthus engleri, shows nanomolar potency against RCC. However, its structural complexity (7 stereocenters) hinders large-scale production. Synthetic efforts focus on "truncated" analogs that retain the oxabicyclo core but simplify the terpene side chains.

Compound ClassKey Structural FeatureA498 GI50 (nM)Selectivity ProfileSynthetic Feasibility
(-)-Englerin A Natural 5-7-5 tricyclic core, Glycolate ester~20 - 28>1000-fold vs non-renalLow (Extraction/Total Synth)
De-glycolyl Englerin Removal of C9-glycolate>10,000InactiveMedium
C4-C5 Unsaturated Analogs Double bond at C4-C5~50 - 100HighHigh (Gold-catalyzed [4+3])
Isopropyl Analogs Replacement of complex side chains~500ModerateHigh

Key Insight: The oxabicyclo[3.2.1]octane bridge is essential for the rigid positioning required to bind the TRPC4 pore. The glycolate ester at C9 is a critical hydrogen-bond donor; removing it abolishes activity. However, the complex terpene ring fusion can be simplified if the core bridging geometry is preserved.

Mechanistic Pathway (TRPC4 Activation)

Englerin A induces rapid sodium/calcium loading in cells expressing TRPC4, leading to osmotic swelling and necrosis rather than apoptosis.

TRPC4_Pathway EA Oxabicyclo[3.2.1] Analog (Englerin A) TRPC4 TRPC4/5 Channel (Plasma Membrane) EA->TRPC4 High Affinity Agonism Ca_Influx Massive Na+/Ca2+ Influx TRPC4->Ca_Influx Channel Opening Osmotic Osmotic Imbalance Ca_Influx->Osmotic Calpain Calpain Activation Ca_Influx->Calpain Necrosis Cell Death (Necrosis) Osmotic->Necrosis Calpain->Necrosis

Case Study B: Neuropharmacology (DAT/SERT Inhibitors)

Primary Mechanism: Inhibition of Dopamine (DAT) and Serotonin (SERT) Transporters.[4] Comparison: 8-Oxa (Oxatropanes) vs. 8-Aza (Tropanes/Cocaine).

Replacing the nitrogen bridge of cocaine-like molecules with oxygen alters the lipophilicity and hydrogen-bonding potential, often improving metabolic stability while retaining high affinity.

CompoundX-BridgeC3-SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (DAT/SERT)
WIN 35,428 N-Me4-F-Phenyl1518Non-selective
Oxa-WIN Analog O4-F-Phenyl12453.7 (DAT selective)
3,4-Cl2-Oxa O3,4-Cl2-Phenyl3.2288.7 (DAT selective)
Naphthyl-Oxa O2-Naphthyl8.50.90.1 (SERT selective)

Expert Insight: The 8-oxa substitution demonstrates that the basic nitrogen atom (protonated at physiological pH) is not strictly required for high-affinity binding to DAT, challenging the classic "ionic interaction" pharmacophore model. The 3,4-dichlorophenyl substitution on the oxabicyclo core creates one of the most potent DAT inhibitors known.

Case Study C: Antibacterial (Platensimycin Analogs)

Target: FabF (Fatty Acid Synthase). Application: MRSA and Vancomycin-resistant Enterococci.[5]

Platensimycin contains a tetracyclic cage fusing an oxabicyclo[3.2.1]octane. Total synthesis is arduous. Research asks: Can the cage be simplified?

  • Native Cage: Picomolar affinity. The cage locks the "western" chain in a specific conformation.

  • Adamantane Swap: Replacing the oxabicyclo cage with adamantane results in a 100-1000x loss in potency .

  • Simplified Oxabicyclo: Retaining the 8-oxabicyclo[3.2.1] core but removing the extra fused rings retains moderate activity (MIC ~2-4 µg/mL vs 0.5 µg/mL for native), suggesting the oxygen bridge is pharmacophorically significant, likely due to specific solvation or H-bond acceptance in the enzyme active site.

Experimental Protocols

Protocol A: Calcium Influx Assay (For Englerin Analogs)

Validates TRPC4 agonism.

  • Cell Prep: Plate A498 cells (15,000/well) in 96-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate medium. Add Fluo-4 NW dye loading solution (containing Probenecid to inhibit export). Incubate 30 min at 37°C, then 30 min at RT.

  • Baseline: Measure fluorescence (Ex 494 / Em 516) for 10s to establish baseline.

  • Injection: Inject 20 µL of 5x concentrated test compound (dissolved in HBSS/HEPES).

  • Read: Monitor fluorescence kinetics for 120s.

  • Quantification: Calculate

    
    . Potent analogs (e.g., Englerin A) should show rapid influx within <15s.
    
Protocol B: [4+3] Cycloaddition Synthesis (Core Access)

The standard method to access the 8-oxabicyclo[3.2.1]octane skeleton.

  • Reactants: Furan (diene) +

    
    -dihaloketone or oxyallyl cation precursor.
    
  • Catalyst: Zn/Cu couple or Et3N/CF3CH2OH (for stabilizing the cation).

  • Procedure:

    • Dissolve furan derivative (1.0 eq) in dry ether/DCM.

    • Add oxyallyl precursor dropwise at -78°C.

    • Warm to RT. The reaction is stereoselective, favoring the endo or exo isomer depending on steric bulk.

    • Purification: Silica gel chromatography. The oxabicyclo product is typically a crystalline solid or oil.

Experimental Workflow Visualization

Bioassay_Workflow Start Compound Library (Oxabicyclo Analogs) Screen1 Primary Screen (Cell Viability - MTT) Start->Screen1 Decision IC50 < 100 nM? Screen1->Decision Mech Mechanistic Assay (Calcium Flux / FabF) Decision->Mech Yes Discard Discard / Refine Decision->Discard No Selectivity Selectivity Panel (Non-target lines) Mech->Selectivity Lead Lead Candidate Selectivity->Lead High Selectivity Selectivity->Discard Toxic

References

  • Ratnayake, R., et al. (2011). Englerin A, a Selective Inhibitor of Renal Cancer Cell Growth, Is a Potent TRPC4 Agonist.Link

  • Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters.[1] Journal of Medicinal Chemistry. Link[1]

  • Nicolaou, K. C., et al. (2006). Total Synthesis of Platensimycin.[2] Angewandte Chemie International Edition. Link

  • Lopez-Suarez, L., et al. (2016). Englerin Analogues with Anti-Cancer Activity. ChemMedChem.[6] Link

  • Wang, J., et al. (2007). Platensimycin: A Novel FabF Inhibitor. Clinical Microbiology Reviews. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Chemical Waste Management

The foundation of safe disposal for any hazardous chemical, including 6-Oxabicyclo[3.2.1]octane-1-carbaldehyde, rests on several key principles. All hazardous waste must be managed in accordance with federal, state, and local regulations.[4] It is imperative to collect hazardous waste in sturdy, leak-proof containers that are compatible with the chemical.[5][6] These containers must be kept sealed at all times, except when adding waste, and must be properly labeled.[5][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the compound's structure, the primary hazards are likely to include:

  • Flammability: Ethers are highly flammable, and this compound should be treated as a flammable liquid.[3] Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • Skin and Eye Irritation: Aldehydes are known to cause skin and eye irritation.[10]

  • Skin Sensitization: Some aldehydes may cause an allergic skin reaction.[8]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides over time when exposed to air and light.[2][3]

Before handling the chemical or its waste, the following PPE should be worn:

  • Eye Protection: Safety glasses or goggles are essential to protect from splashes.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be used. Note that disposable gloves may only offer splash resistance and should be replaced immediately if contaminated.[2][3]

  • Protective Clothing: A flame-resistant lab coat should be worn to protect against skin contact and in case of fire.[11]

Waste Segregation and Incompatibility

Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste this compound should not be mixed with incompatible chemicals. Based on its functional groups, avoid mixing with:

  • Oxidizing Agents: Ethers can react violently with strong oxidizers.[3]

  • Acids: Nitric acid, in particular, can react violently with aldehydes and other organic materials.[6][7]

  • Bases: Strong bases can also be incompatible.[10]

The following table summarizes key safety and disposal information.

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteDue to flammability of the ether and potential toxicity/irritancy of the aldehyde.
Primary Hazards Flammable Liquid, Potential Peroxide Former, Skin/Eye IrritantInferred from the bicyclic ether and aldehyde functional groups.[3][8][10]
Required PPE Safety Goggles, Nitrile Gloves, Flame-Resistant Lab CoatTo protect against splashes, skin contact, and fire hazards.[2][11]
Waste Container Tightly sealed, chemically compatible container (e.g., glass or plastic-coated glass).To prevent leaks and reactions. The original container is often a good choice.[5][12]
Storage Location In a designated Satellite Accumulation Area (SAA), away from heat and ignition sources.To comply with regulations and minimize fire risk.[6][7]
Disposal Method Collection by a licensed Environmental Health and Safety (EHS) professional for incineration or other approved methods.To ensure compliance with federal, state, and local regulations.[8][10][13]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of waste this compound.

  • Waste Collection:

    • Designate a specific, compatible waste container for the liquid waste.[12] A glass bottle, preferably the original container or a shatter-resistant, plastic-coated bottle, is recommended.[6]

    • The container must be in good condition, with no cracks or leaks.[12]

    • Ensure the container material is compatible with the chemical.[7]

  • Labeling the Waste Container:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[7]

      • The approximate concentration and volume.

      • The date accumulation started.[7]

      • An indication of the hazards (e.g., Flammable, Irritant).[12]

  • Storing the Waste:

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][7] Open funnels should not be left in containers.[7]

    • Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[7]

    • The SAA must be under the control of the laboratory personnel.[7]

    • Store the waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5]

    • Segregate the waste from incompatible materials, particularly strong acids and oxidizers.[6][7]

  • Arranging for Disposal:

    • Do not dispose of this chemical down the sink or in the regular trash.[5]

    • Once the container is full (typically 75-90% capacity to allow for expansion) or has been accumulating for a set period (e.g., six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.[5][6]

  • Disposal of Empty Containers:

    • A container is considered "empty" only when all contents have been removed by normal methods and no more than a trivial amount of residue remains.[4][5]

    • The first rinse of the container must be collected and disposed of as hazardous waste.[5] For volatile organic compounds, some guidelines suggest a triple rinse with a suitable solvent.[4]

    • After thorough rinsing and air-drying (preferably in a fume hood), the labels on the container must be completely removed or defaced.[4][5]

    • Once clean and properly prepared, the container can typically be disposed of as regular laboratory glass waste.[5][14]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Materials Safety D
  • Focus on: Treatment by Aldehyde Deactivation.
  • Hazardous Waste Disposal Guide. Northwestern University - Office for Research Safety (2015).
  • Hazardous Waste Disposal Guide. Northwestern University - Research Safety (2023).
  • SAFETY D
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago.
  • SAFETY D
  • Ethers - Handling and control of exposure. The University of Edinburgh Health and Safety Department.
  • SAFETY DATA SHEET. Sigma-Aldrich (Cyclohex-3-ene-1-carbaldehyde).
  • Ether: It's hazards and safe use. The University of Edinburgh Health and Safety Department.
  • SAFETY DATA SHEET. TCI Chemicals (8-Oxa-3-azabicyclo[3.2.1]octane).
  • SAFETY D
  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS).
  • Safe handling of organolithium compounds in the labor
  • Waste Disposal. UBC Chemical and Biological Engineering.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.